2-Benzyloxy-3-bromopyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBPHGSYVPJXKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563270 | |
| Record name | 2-(Benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-49-4 | |
| Record name | 3-Bromo-2-(phenylmethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52200-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Benzyloxy)-3-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Benzyloxy-3-bromopyridine (CAS: 52200-49-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Benzyloxy-3-bromopyridine, a key building block in synthetic organic chemistry and medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 52200-49-4 | N/A |
| Molecular Formula | C₁₂H₁₀BrNO | [1][2] |
| Molecular Weight | 264.12 g/mol | [1][2] |
| Purity | Typically ≥97% | [1] |
| Appearance | Not specified (likely off-white to light yellow solid) | N/A |
| Storage Conditions | Sealed in a dry environment at room temperature | N/A |
| Melting Point (of isomer 2-benzyloxy-5-bromopyridine) | 45-48°C | [3] |
| Boiling Point (of isomer 2-benzyloxy-5-bromopyridine) | 178-178.5°C at 14 Torr | [3] |
| Solubility | Not specified (expected to be soluble in common organic solvents) | N/A |
Synthesis of this compound
The primary synthetic route to this compound involves the Williamson ether synthesis. This method utilizes the reaction of a deprotonated 3-bromo-2-hydroxypyridine with a benzyl halide. While a specific detailed protocol for this exact compound is not widely published, a general procedure can be inferred from standard organic chemistry practices and related syntheses.
Experimental Protocol: General Synthesis
Materials:
-
3-Bromo-2-hydroxypyridine
-
Benzyl bromide (or benzyl chloride)
-
A suitable base (e.g., sodium hydride, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 3-bromo-2-hydroxypyridine in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield pure this compound.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Applications in Drug Development
This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the 3-position of the pyridine ring. This bromine atom can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reactivity makes it a valuable building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry.
A significant application of this compound is in the synthesis of antagonists for the corticotropin-releasing factor (CRF) receptor. CRF and its receptors are key players in the body's response to stress, and dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety and depression. By acting as a scaffold, this compound allows for the introduction of diverse functionalities at the 3-position, leading to the development of potent and selective CRF receptor antagonists.
Caption: Synthetic utility in CRF receptor antagonist development.
Corticotropin-Releasing Factor (CRF) Receptor Signaling Pathway
Corticotropin-releasing factor (CRF) mediates its effects by binding to two main types of G-protein coupled receptors (GPCRs): CRF receptor 1 (CRFR1) and CRF receptor 2 (CRFR2). The signaling cascades initiated by CRF receptor activation are central to the physiological and behavioral responses to stress.
Upon binding of CRF, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. This activation triggers several downstream signaling pathways:
-
Adenylate Cyclase/Protein Kinase A (PKA) Pathway: The activated Gαs subunit stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately altering gene expression.
-
Phospholipase C/Protein Kinase C (PKC) Pathway: Activation of the Gαq subunit stimulates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CRF receptor activation can also lead to the stimulation of the MAPK/ERK (extracellular signal-regulated kinase) cascade, which plays a role in cell proliferation, differentiation, and survival.
Antagonists developed using this compound as a starting material are designed to block the binding of CRF to its receptors, thereby inhibiting these downstream signaling events and mitigating the effects of stress.
Caption: Simplified CRF receptor signaling pathway.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for this compound is not consistently available in public databases. Researchers are advised to acquire this data on their own samples for confirmation of identity and purity. The expected spectral characteristics would be consistent with the assigned structure, showing signals for the benzylic protons, the aromatic protons of both the pyridine and benzene rings, and the corresponding carbon signals. Mass spectrometry would be expected to show the molecular ion peak corresponding to the calculated molecular weight.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of novel therapeutics targeting the CRF receptor system. Its utility stems from the ability to undergo facile cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in research and development.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing factor receptors and stress-related alterations of gut motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 83664-33-9 CAS MSDS (2-BENZYLOXY-5-BROMOPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and a plausible synthetic route for 2-Benzyloxy-3-bromopyridine (CAS Number: 52200-49-4). This document is intended to be a valuable resource for professionals in research and development who are utilizing this compound in their work.
Core Physical Properties
This compound is a substituted pyridine derivative. The following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| CAS Number | 52200-49-4 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀BrNO | [2][3] |
| Molecular Weight | 264.12 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 175-178 °C at 6 Torr; 325.8 °C (at 760 Torr) | [1][4] |
| Density | 1.438 ± 0.06 g/cm³ (Predicted); 1.4 g/mL | [1][4] |
| pKa | 1.56 ± 0.22 (Predicted) | [1] |
| Storage Temperature | 2-8°C or Room Temperature | [1][3] |
Experimental Protocols
Determination of Boiling Point
The boiling point of this compound can be determined using a simple distillation apparatus.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Thermometer
-
Boiling chips
-
This compound sample
Procedure:
-
Place a small volume of this compound into the round-bottom flask along with a few boiling chips.
-
Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Begin heating the flask gently with the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises.
-
The boiling point is the temperature at which the vapor temperature stabilizes while the liquid is actively boiling and condensate is forming on the condenser.
-
For vacuum distillation (as reported at 6 Torr), a vacuum pump is connected to the distillation apparatus, and the pressure is lowered to the desired level before heating.
Determination of Density
The density of liquid this compound can be determined using a pycnometer or by direct mass and volume measurements.
Materials:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
This compound sample
-
Water bath for temperature control
Procedure (using a graduated cylinder):
-
Weigh an empty, dry graduated cylinder on an analytical balance.
-
Carefully add a known volume of this compound to the graduated cylinder.
-
Weigh the graduated cylinder with the sample.
-
The mass of the sample is the difference between the two weighings.
-
Density is calculated by dividing the mass of the sample by its volume. For higher accuracy, a pycnometer should be used, and the procedure calibrated with a liquid of known density (e.g., water).
Synthetic Workflow
A plausible synthetic route for this compound can be conceptualized based on established methods for the synthesis of similar pyridine derivatives. A likely pathway involves the benzylation of a 3-bromopyridin-2-ol precursor. The following diagram illustrates a generalized experimental workflow for such a synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Safety Information
This compound is considered hazardous.[4] It may cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[4]
References
2-Benzyloxy-3-bromopyridine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Benzyloxy-3-bromopyridine, a key intermediate in organic synthesis.
Molecular Structure and Properties
This compound is a substituted pyridine derivative with a benzyl ether group at the 2-position and a bromine atom at the 3-position. Its chemical structure and key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀BrNO | [1][2][3] |
| Molecular Weight | 264.12 g/mol | [1][2][3] |
| CAS Number | 52200-49-4 | [1][2] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 175-178 °C (at 6 Torr) | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Room temperature | [1] |
Synthesis
A potential synthetic pathway is illustrated in the workflow diagram below. This process would likely begin with a commercially available brominated hydroxypyridine, which is then reacted with a benzyl halide in the presence of a base to form the desired ether linkage.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not explicitly available in the current body of literature searched. However, a general procedure for a Williamson ether synthesis, which is the likely reaction type, is provided below. Researchers should optimize these conditions for the specific substrates.
General Protocol for Williamson Ether Synthesis:
-
Preparation: To a solution of 2-hydroxy-3-bromopyridine in an anhydrous solvent such as DMF or THF, add a suitable base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to stir at room temperature for a specified time to ensure the formation of the alkoxide.
-
Addition of Benzyl Halide: Add benzyl bromide (or chloride) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Characterization Data
At present, publicly available experimental ¹H and ¹³C NMR spectral data for this compound are limited. For definitive structural confirmation, it is recommended to acquire these spectra upon synthesis.
Applications in Research and Development
Substituted pyridines are crucial building blocks in medicinal chemistry and materials science. The presence of the benzyloxy and bromo functionalities on the pyridine ring of this compound allows for a variety of chemical transformations. The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents at the 3-position. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage. These features make this compound a valuable intermediate for the synthesis of complex molecular architectures, including potential pharmaceutical candidates and functional materials.
References
Spectroscopic Profile of 2-Benzyloxy-3-bromopyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: 2-(Benzyloxy)-3-bromopyridine
-
CAS Number: 52200-49-4
-
Molecular Formula: C₁₂H₁₀BrNO
-
Molecular Weight: 264.12 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Benzyloxy-3-bromopyridine. These predictions are based on the analysis of its structural fragments: a 3-substituted pyridine ring, a benzyl group, and an ether linkage.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 - 8.3 | Doublet of doublets | 1H | Pyridine H-6 |
| ~7.7 - 7.9 | Doublet of doublets | 1H | Pyridine H-4 |
| ~7.2 - 7.5 | Multiplet | 5H | Phenyl H (benzyl) |
| ~6.9 - 7.1 | Doublet of doublets | 1H | Pyridine H-5 |
| ~5.4 - 5.6 | Singlet | 2H | Methylene (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 165 | Pyridine C-2 (C-O) |
| ~148 - 152 | Pyridine C-6 |
| ~140 - 145 | Pyridine C-4 |
| ~135 - 138 | Phenyl C-ipso (benzyl) |
| ~128 - 130 | Phenyl C-ortho, C-meta, C-para (benzyl) |
| ~118 - 122 | Pyridine C-5 |
| ~110 - 115 | Pyridine C-3 (C-Br) |
| ~68 - 72 | Methylene (-CH₂-) |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2950 - 2850 | Medium | C-H stretch (aliphatic -CH₂-) |
| 1600 - 1580 | Strong | C=N/C=C stretch (pyridine ring) |
| 1490 - 1450 | Strong | C=C stretch (phenyl ring) |
| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) |
| 1100 - 1000 | Medium | C-Br stretch |
| 750 - 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 263/265 | [M]⁺ Molecular ion peak (presence of Br isotope) |
| 184 | [M - Br]⁺ |
| 91 | [C₇H₇]⁺ (benzyl cation) - often the base peak |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A pulse angle of 30 degrees and a longer relaxation delay (2-5 seconds) are used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid Phase (KBr pellet): A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film: The compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.
-
-
Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or using a direct insertion probe. Electron Ionization (EI) is a common ionization technique for such molecules.
-
Sample Introduction:
-
GC-MS: A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer.
-
Direct Insertion: A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source of the mass spectrometer.
-
-
Ionization: In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Solubility Profile of 2-Benzyloxy-3-bromopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 2-Benzyloxy-3-bromopyridine in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this guide offers a qualitative assessment based on its structural features and the known properties of related compounds. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility in their solvents of interest.
Predicted Solubility of this compound
The solubility of a compound is primarily determined by its polarity and its ability to form intermolecular interactions with the solvent. The structure of this compound, featuring a pyridine ring, a benzyloxy group, and a bromine atom, suggests a molecule with moderate polarity.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents. Pyridine itself is miscible with water and a wide range of organic solvents.
-
Benzyloxy Group: The benzyl group is nonpolar and will contribute to solubility in nonpolar organic solvents. The ether linkage has some polar character.
-
Bromine Atom: The bromine substituent adds to the molecular weight and has a modest impact on polarity.
Based on these features, a qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Low to moderate solubility. It is expected to be poorly soluble in water due to the large nonpolar benzyloxy group. Solubility should increase in alcohols like ethanol and methanol. | The pyridine nitrogen can hydrogen bond with the solvent, but the large hydrophobic benzyloxy group will limit solubility in highly polar solvents like water. |
| Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF) | Moderate to high solubility. | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule without the energetic cost of disrupting a strong hydrogen-bonding network. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to high solubility, particularly in aromatic solvents like toluene. | The nonpolar benzyloxy group will interact favorably with nonpolar solvents through van der Waals forces. The aromatic nature of toluene will likely lead to good solubility due to pi-stacking interactions with the pyridine and benzene rings. |
| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High solubility. | These solvents are effective at dissolving a wide range of organic compounds of moderate polarity. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, acetone, toluene, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer).
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, tared vial to remove any undissolved solid particles.
-
-
Analysis:
-
Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method, such as HPLC.
-
HPLC Method Development: A suitable HPLC method should be developed and validated. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve.
-
Sample Analysis: Inject the filtered sample solution into the HPLC system and determine the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the determined concentration.
-
Workflow for Solubility Determination
Caption: A flowchart outlining the key steps for the experimental determination of solubility.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information in the public domain that details signaling pathways directly involving this compound. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules for drug discovery and development. Therefore, its relevance is more in the context of synthetic chemistry workflows rather than biological signaling pathways.
A logical workflow for the use of this compound in a research setting would involve its synthesis or procurement, followed by its application in a subsequent reaction, and finally the purification and characterization of the desired product.
Logical Workflow for Utilization in Synthesis
Caption: A diagram illustrating the typical lifecycle of this compound as a building block in a synthetic chemistry project.
An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Benzyloxy-3-bromopyridine
This technical guide is intended for researchers, scientists, and drug development professionals interested in the thermal properties of 2-Benzyloxy-3-bromopyridine. It provides a comprehensive overview of its predicted thermal stability, potential degradation pathways, and the experimental protocols used to assess these characteristics.
Predicted Thermal Stability
The thermal stability of an organic molecule is influenced by the strength of its chemical bonds and the presence of functional groups that may be susceptible to thermal decomposition. In this compound, the C-O bond of the benzyl ether is anticipated to be the most labile under thermal stress. The C-Br bond on the pyridine ring is also a potential site for thermal cleavage.
1.1. Predicted Thermal Decomposition Data
Quantitative thermal analysis of this compound would likely be performed using Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). While specific experimental data is unavailable, the following table presents hypothetical, yet realistic, data that one might expect from such analyses.
| Parameter | Predicted Value | Method | Notes |
| Melting Point (Tm) | 85 - 95 °C | DSC | The melting point is an estimate for a solid organic compound of this molecular weight. |
| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA | Decomposition is expected to initiate with the cleavage of the benzyloxy group. |
| Temperature at Max Decomposition Rate (Tmax) | 250 - 300 °C | TGA (DTG curve) | This represents the temperature at which the most significant weight loss occurs. |
| Residual Mass @ 600 °C | < 5% | TGA | In an inert atmosphere, significant charring is not expected. |
Predicted Degradation Pathways
The thermal degradation of this compound is likely to proceed through several pathways, primarily involving the cleavage of the benzyl ether bond and reactions of the resulting intermediates.
2.1. Initial Degradation Step: Cleavage of the Benzyloxy Group
The primary and most probable initial degradation step is the homolytic cleavage of the benzylic C-O bond, which is weaker than the other bonds in the molecule. This would generate a 3-bromo-2-pyridyloxyl radical and a benzyl radical.
2.2. Subsequent Degradation Pathways
Following the initial cleavage, a cascade of reactions involving the initial radical species can be expected, leading to a variety of degradation products. The pyrolysis of brominated aromatic compounds often results in the formation of hydrogen bromide (HBr) and brominated phenols.[1][2] The benzyl radical can undergo a variety of reactions including dimerization to form bibenzyl, or reaction with other species.
A potential alternative pathway could involve an intramolecular rearrangement, although this is likely to be less favored than radical cleavage at elevated temperatures.
Below is a DOT script representation of the predicted primary degradation pathway.
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
3.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4]
-
Objective: To determine the decomposition temperature and residual mass.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place a 5-10 mg sample of this compound into a tared TGA pan (typically alumina or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature of ~600 °C at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of maximum decomposition rate.
-
3.2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6]
-
Objective: To determine the melting point and enthalpy of fusion.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is identified as the onset temperature of the endothermic peak on the DSC thermogram.
-
The area under the melting peak corresponds to the enthalpy of fusion.
-
Below is a DOT script illustrating a general workflow for the thermal analysis of a chemical compound.
Predicted Degradation Products
Based on the predicted degradation pathways, a number of smaller molecules could be formed upon thermal decomposition of this compound. The exact composition of the degradation products would depend on the experimental conditions (e.g., temperature, atmosphere).
| Product | Predicted Source |
| 3-Bromo-2-hydroxypyridine | Cleavage of the C-O bond and hydrogen abstraction. |
| Toluene | From the benzyl radical abstracting a hydrogen atom. |
| Bibenzyl | Dimerization of benzyl radicals. |
| Hydrogen Bromide (HBr) | Elimination from the bromopyridine ring at higher temperatures.[1][2] |
| Benzyl bromide | Reaction between benzyl radical and a bromine source. |
| Various pyridinols and char | Further decomposition and polymerization at high temperatures. |
References
- 1. Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 6. web.williams.edu [web.williams.edu]
Technical Guide: 2-Benzyloxy-3-bromopyridine (CAS: 52200-49-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original supplier's documentation and adhere to all applicable safety regulations in your institution.
Chemical and Physical Properties
2-Benzyloxy-3-bromopyridine is a substituted pyridine derivative. Its physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 52200-49-4 |
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol |
| Appearance | Not specified; likely a solid or oil |
| Purity | Typically available at ≥97% |
| Storage Conditions | Room temperature, in a dry, well-ventilated area |
Safety and Hazard Information
While a comprehensive, publicly available toxicological profile for this compound is limited, data from structurally related compounds, such as 2,6-Bis(benzyloxy)-3-bromopyridine, provide valuable insights into its potential hazards. The following table summarizes the likely GHS classifications based on this related compound.
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |
Incompatible Materials: Strong oxidizing agents.[2]
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, the following is a general guideline for handling this and other substituted pyridine compounds in a research setting.
Personal Protective Equipment (PPE)
A mandatory PPE workflow should be followed to minimize exposure.
Caption: Personal Protective Equipment (PPE) Workflow.
Handling and Storage
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust, fumes, gas, mist, or vapor.
-
Prevent contact with skin and eyes.
-
Use appropriate tools to avoid direct physical contact.
-
Ensure all containers are properly labeled.
-
-
Storage:
First Aid Measures
The following first aid measures are recommended based on the potential hazards of similar compounds.
Caption: First Aid Measures for Exposure.
Biological Activity and Signaling Pathways
As of the latest available information, there are no specific studies detailing the biological activity or signaling pathway interactions of this compound. However, substituted pyridines are a common scaffold in medicinal chemistry and drug discovery, often investigated for their potential as kinase inhibitors or for other therapeutic applications. Researchers working with this compound may be exploring its utility as an intermediate in the synthesis of more complex, biologically active molecules.
The general workflow for investigating the biological activity of a novel compound is outlined below.
Caption: General Workflow for Biological Activity Investigation.
References
An In-depth Technical Guide to the Safe Handling and Storage of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and handling procedures for 2-Benzyloxy-3-bromopyridine (CAS No. 52200-49-4), a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Chemical Identification and Properties
This compound is a substituted pyridine derivative. A summary of its key identifiers is provided below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 52200-49-4[1] |
| Molecular Formula | C₁₂H₁₀BrNO[1] |
| Molecular Weight | 264.12 g/mol [1] |
Hazard Identification and GHS Classification
This compound is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
It is important to note that while one Safety Data Sheet (SDS) from Santa Cruz Biotechnology does not specify hazard pictograms or statements, another from Fluorochem provides the GHS07 pictogram and the above hazard statements.[1][2] For a related compound, 2,6-Bis(benzyloxy)-3-bromopyridine, hazards also include being harmful if swallowed.[3] Given the structural similarities, caution should be exercised.
Safe Handling Procedures
Proper handling of this compound is essential to minimize exposure and ensure a safe laboratory environment.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ensure that safety showers and eyewash stations are readily accessible.
The following personal protective equipment is mandatory when handling this compound:
| PPE Type | Specification |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[1] |
| Skin Protection | Wear protective gloves and appropriate protective clothing to prevent skin contact.[1][2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA approved respiratory protection should be worn. For high airborne contaminant concentrations, positive-pressure supplied air respirators may be necessary.[1] |
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Contaminated clothing should be washed before reuse.[1]
Storage Procedures
Proper storage is necessary to maintain the chemical's stability and prevent hazardous situations.
| Storage Condition | Recommendation |
| Container | Keep container tightly closed.[2] |
| Environment | Store in a dry, cool, and well-ventilated place.[2] |
| Incompatible Materials | Avoid strong oxidizing agents.[1] |
| Other Precautions | Protect from extremes of temperature and direct sunlight.[1] |
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response protocols.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If symptoms persist, call a physician.[1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1] |
| Inhalation | Remove to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician.[1] |
-
Personal Precautions: Use personal protective equipment. Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleaning: Dam up the spill. Absorb with inert, non-combustible material such as sand or earth. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly.[1]
-
Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (pressure-demand, MSHA/NIOSH approved or equivalent) and full protective gear.[1]
-
Hazardous Combustion Products: May include carbon oxides.[1]
Experimental Workflow and Logic Diagrams
To visualize the safe handling and storage workflow, the following diagram has been created.
References
An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-3-bromopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bulky benzyloxy protecting group at the 2-position and a reactive bromine atom at the 3-position, allows for a range of selective chemical transformations. The electron-withdrawing nature of the pyridine ring, coupled with the specific placement of the substituents, dictates its reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis and chemical reactivity of this compound, including detailed experimental protocols and a summary of its participation in key cross-coupling and substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 52200-49-4 |
| Molecular Formula | C₁₂H₁₀BrNO |
| Molecular Weight | 264.12 g/mol |
| Appearance | Not specified (likely a solid or oil) |
| Purity | Typically >97% from commercial suppliers |
| Storage Conditions | Room temperature |
Synthesis of this compound
The synthesis of this compound can be achieved through the benzylation of 3-bromo-2-hydroxypyridine. This reaction protects the hydroxyl group, enabling subsequent modifications at the bromine-substituted position.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromo-2-hydroxypyridine
-
Benzyl chloride
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
A suitable solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetone)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)), if using a biphasic system
Procedure:
-
To a solution of 3-bromo-2-hydroxypyridine (1.0 eq.) in the chosen solvent, add the base (1.1-1.5 eq.).
-
If using a biphasic system with aqueous NaOH, add a catalytic amount of a phase-transfer catalyst.
-
To the resulting mixture, add benzyl chloride (1.1 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: Synthesis of this compound.
Chemical Reactivity Profile
The bromine atom at the 3-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. These reactions are fundamental in constructing more complex molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several key palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
The Suzuki-Miyaura coupling allows for the formation of a C-C bond between this compound and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by flash column chromatography.
| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | High |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | Good |
| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | Moderate to High |
Note: The yields are generalized based on typical Suzuki reactions of bromopyridines and may vary.
The Heck reaction facilitates the coupling of this compound with an alkene to form a substituted pyridine derivative.
General Reaction Scheme:
Caption: Heck reaction of this compound.
Experimental Protocol: Heck Reaction [1][2]
-
To a reaction vessel, add this compound (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 eq.).[1][2]
-
Purge the vessel with an inert gas.
-
Add a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Heat the reaction mixture (typically 80-120 °C) until the reaction is complete.[1]
-
After cooling, perform an aqueous work-up and extract the product.
-
Purify by column chromatography.
| Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Good |
| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | Moderate to Good |
Note: The yields are generalized based on typical Heck reactions of bromopyridines and may vary.[1]
This reaction is used to form a C-N bond between this compound and a primary or secondary amine.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination [3][4]
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq.).[4]
-
Evacuate and backfill the tube with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture (typically 80-110 °C) until the starting material is consumed.[3]
-
After cooling, quench the reaction and extract the product.
-
Purify by column chromatography.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| Aniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 110 | Good |
Note: The yields are generalized based on typical Buchwald-Hartwig aminations of bromopyridines and may vary.
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne.
General Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling [5][6]
-
To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or DIPA).[5][6]
-
Purge the vessel with an inert gas.
-
Add a suitable solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 eq.) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous work-up and extract the product.
-
Purify by column chromatography.
| Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT to 50 | High |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | DMF | 60 | Good |
Note: The yields are generalized based on typical Sonogashira couplings of bromopyridines and may vary.[6]
Nucleophilic Substitution
The electron-deficient nature of the pyridine ring can facilitate nucleophilic aromatic substitution, although this is generally less common for bromides at the 3-position compared to halogens at the 2- or 4-positions. Strong nucleophiles under forcing conditions may lead to substitution.
Deprotection of the Benzyloxy Group
The benzyloxy group can be removed to reveal the 2-hydroxypyridine functionality. This is typically achieved by catalytic hydrogenation.
Experimental Protocol: Debenzylation
-
Dissolve 2-Benzyloxy-3-substituted-pyridine in a suitable solvent (e.g., ethanol or methanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected product.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to readily participate in a variety of palladium-catalyzed cross-coupling reactions makes it a key building block for the construction of diverse and complex substituted pyridine derivatives. The benzyloxy group serves as a robust protecting group that can be removed under standard conditions, further enhancing its synthetic utility. The experimental protocols and reactivity data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. rsc.org [rsc.org]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. kbfi.ee [kbfi.ee]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
An In-Depth Technical Guide to the Electrophilicity of the Pyridine Ring in 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilicity of the pyridine ring in 2-benzyloxy-3-bromopyridine, a crucial consideration for its application in synthetic chemistry and drug development. Understanding the reactivity of this heterocyclic compound towards electrophiles is paramount for predicting reaction outcomes, designing synthetic routes, and developing novel molecular entities.
Core Concepts: Substituent Effects on the Pyridine Ring
The electrophilicity of the pyridine ring in this compound is intricately governed by the electronic interplay of its substituents: the benzyloxy group at the 2-position, the bromine atom at the 3-position, and the nitrogen atom inherent to the pyridine core.
-
Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system. The electronegative nitrogen atom withdraws electron density from the ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1] Under acidic conditions, typically employed in EAS reactions, the nitrogen atom is protonated, further deactivating the ring.[1] Electrophilic attack on the unsubstituted pyridine ring, when it occurs, is directed to the 3- and 5-positions (meta to the nitrogen).[2]
-
2-Benzyloxy Group: The benzyloxy group (-OCH₂Ph) at the 2-position is a strong activating group. The oxygen atom can donate a lone pair of electrons to the pyridine ring through resonance, increasing the electron density, particularly at the positions ortho and para to itself (the 3- and 5-positions). This activating effect counteracts the inherent electron deficiency of the pyridine ring, making EAS more feasible.
-
3-Bromo Group: The bromine atom at the 3-position is a deactivating group due to its electron-withdrawing inductive effect. However, like other halogens, it is an ortho-, para-director because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate during electrophilic attack at these positions.
The combination of these effects dictates the overall reactivity and regioselectivity of electrophilic substitution on this compound. The powerful activating and ortho-, para-directing influence of the 2-benzyloxy group is expected to be the dominant factor in determining the position of electrophilic attack.
Predicting Regioselectivity of Electrophilic Attack
The primary positions for electrophilic attack on the this compound ring are C-4, C-5, and C-6. Based on the directing effects of the substituents, the most probable site for substitution is the C-5 position .
This prediction is based on the following rationale:
-
The 2-benzyloxy group strongly directs incoming electrophiles to its para-position (C-5) and its ortho-position (C-3). The C-3 position is already occupied by a bromine atom.
-
The 3-bromo group directs to its ortho-positions (C-2 and C-4) and its para-position (C-6). The C-2 position is occupied by the benzyloxy group.
-
The pyridine nitrogen directs to the meta-positions (C-3 and C-5).
The C-5 position is favored as it is the para-position relative to the strongly activating benzyloxy group and a meta-position relative to the ring nitrogen. While the 3-bromo group also directs to C-4 and C-6, the activating effect of the benzyloxy group is generally a stronger directing influence than that of a halogen.
Experimental Evidence and Protocols
While specific experimental data for electrophilic substitution reactions on this compound are not extensively reported in the literature, valuable insights can be drawn from analogous compounds. A patent for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines provides a relevant experimental protocol for nitration. This reaction, conducted on a similar 2,3-disubstituted pyridine, results in the introduction of a nitro group at the 5-position, supporting the predicted regioselectivity.
Representative Experimental Protocol: Nitration of a 2-Alkoxy-3-halopyridine Analogue
The following protocol is adapted from a procedure for the nitration of 2-chloro-6-ethoxypyridine and can serve as a starting point for the nitration of this compound. Caution: This reaction involves the use of strong acids and is highly exothermic. Appropriate safety precautions must be taken.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (68%)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture has been prepared and cooled, slowly add this compound dropwise to the mixture. The temperature of the reaction should be carefully monitored and maintained between 0 and 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice.
-
The product can then be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.
-
Further purification can be achieved by recrystallization or column chromatography.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Reagents and Conditions | Predicted Major Product |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | 2-Benzyloxy-3-bromo-5-nitropyridine |
| Bromination | Br₂, FeBr₃ or NBS, CCl₄ | 2-Benzyloxy-3,5-dibromopyridine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, CS₂ | 5-Acyl-2-benzyloxy-3-bromopyridine |
Note: Friedel-Crafts reactions on pyridine rings are often challenging due to the coordination of the Lewis acid catalyst with the pyridine nitrogen, which deactivates the ring.
Visualization of the Nitration Workflow
The following diagram illustrates the general workflow for a typical electrophilic nitration reaction.
Conclusion
The electrophilicity of the pyridine ring in this compound is a result of a complex interplay between the activating benzyloxy group, the deactivating but ortho-, para-directing bromo group, and the inherently electron-deficient pyridine nucleus. Theoretical considerations strongly suggest that electrophilic substitution will preferentially occur at the C-5 position. While direct experimental data on this specific molecule is scarce, established protocols for similar compounds provide a solid foundation for synthetic planning. This guide serves as a valuable resource for researchers aiming to utilize this compound as a building block in the synthesis of more complex and potentially bioactive molecules. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.
References
- 1. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Hazards and Toxicity of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and potential hazards associated with 2-Benzyloxy-3-bromopyridine, a heterocyclic organic compound utilized in chemical synthesis. Due to the limited availability of direct toxicological data for this specific compound, this guide draws upon information from Safety Data Sheets (SDS), studies on structurally related compounds such as brominated pyridines, and general principles of toxicology to offer a thorough assessment for safe handling and use in a research and development setting.
Physicochemical Properties and Identification
This compound is a substituted pyridine derivative. Key identifying information is summarized in the table below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 52200-49-4[1][2][3] |
| Molecular Formula | C₁₂H₁₀BrNO[1][2][3] |
| Molecular Weight | 264.12 g/mol [1][2][3] |
| Synonyms | 3-Bromo-2-(phenylmethoxy)pyridine |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The GHS classification indicates potential for skin, eye, and respiratory irritation.[1] A structurally related compound, 2,6-Bis(benzyloxy)-3-bromopyridine, is also classified as harmful if swallowed.[4]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |
Signal Word: Warning
Hazard Pictogram:
Toxicological Profile
Acute Toxicity
While no specific acute toxicity data for this compound was found, related bromopyridine compounds are known to be toxic if swallowed, in contact with skin, or if inhaled.[5] General symptoms of overexposure to pyridine and its derivatives can include headache, dizziness, nausea, and vomiting.[5]
Irritation and Corrosivity
The compound is classified as a skin and eye irritant.[1] Direct contact with the skin may cause redness and irritation.[6] Prolonged or repeated skin contact may lead to dermatitis.[5] Contact with the eyes can cause serious irritation, including redness, pain, and potential damage.[6] It is also expected to cause respiratory tract irritation if inhaled.[1]
Genotoxicity and Carcinogenicity
There are no specific studies on the genotoxicity or carcinogenicity of this compound. However, the broader class of pyridine and its derivatives has been the subject of such studies. Pyridine itself has shown some evidence of genotoxicity in certain in vitro tests but is generally not considered a potent mutagen.[7] The presence of a bromine atom and a benzyloxy group could potentially influence its metabolic activation and genotoxic potential, but this remains to be experimentally determined.
Potential Mechanisms of Toxicity
The toxicity of substituted pyridines can be attributed to several mechanisms, including the generation of reactive oxygen species (ROS) leading to oxidative stress, and direct interaction with cellular macromolecules.[8] The pyridine moiety can undergo metabolic N-oxidation, which may alter its reactivity and toxicity.[7] The bromo-substituent could also play a role in its toxicokinetics and metabolic fate.
Experimental Protocols
Detailed experimental protocols for the synthesis and toxicological evaluation of this compound are not widely published. However, based on general laboratory procedures for similar compounds, the following outlines can be proposed.
Synthesis of this compound
A plausible synthetic route involves the reaction of 2-chloro-3-bromopyridine with benzyl alcohol in the presence of a suitable base.
General Procedure:
-
To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DMF), a strong base such as sodium hydride is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzoxide.
-
A solution of 2-chloro-3-bromopyridine in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is heated to a specified temperature (e.g., 60-80°C) and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.[9][10][11][12][13]
Protocol Outline:
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[10]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Safe Handling and Emergency Procedures
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[14][15]
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[5]
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust or vapors.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][15]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[14][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[14][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][16]
Spill and Disposal:
-
In case of a spill, wear appropriate PPE and contain the spill with an inert absorbent material.[1]
-
Collect the absorbed material into a suitable container for disposal.
-
Dispose of the waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[1]
Potential Metabolic Pathways and Signaling Interactions
The metabolic fate of this compound has not been specifically studied. However, based on its structure, several metabolic pathways can be postulated.
Phase I Metabolism:
-
Oxidative Metabolism: The pyridine ring and the benzyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver. This could lead to the formation of various hydroxylated metabolites.
-
O-Debenzylation: Cleavage of the ether linkage would yield 3-bromo-2-hydroxypyridine and benzyl alcohol.
Phase II Metabolism:
-
Conjugation: The hydroxylated metabolites formed during Phase I can undergo conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate their excretion from the body.
The interaction of this compound with specific cellular signaling pathways is unknown. Given the general neurotoxic potential of some pyridine derivatives, it is conceivable that it could interfere with neurotransmitter systems or ion channels, but this is purely speculative and requires experimental validation.
Conclusion
This compound is a chemical intermediate that should be handled with care due to its potential to cause skin, eye, and respiratory irritation. While specific quantitative toxicological data is lacking, the available information on related compounds suggests that it may also be harmful if ingested or absorbed through the skin. Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated environment. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. 2,6-Bis(benzyloxy)-3-bromopyridine | C19H16BrNO2 | CID 21818496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. gov.uk [gov.uk]
- 7. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. clyte.tech [clyte.tech]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Benzyloxy-3-bromopyridine from 3-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step synthetic protocol for the preparation of 2-benzyloxy-3-bromopyridine from the readily available starting material, 3-bromopyridine. The synthesis involves the initial N-oxidation of 3-bromopyridine to yield 3-bromopyridine N-oxide, followed by a rearrangement and subsequent O-benzylation to afford the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The presence of the benzyloxy group at the 2-position and a bromine atom at the 3-position provides two reactive sites for further chemical transformations, such as cross-coupling reactions and nucleophilic substitutions. This protocol outlines a reliable and reproducible method for the synthesis of this important intermediate.
Synthetic Pathway Overview
The synthesis of this compound from 3-bromopyridine is achieved through a two-step process. The first step involves the oxidation of the pyridine nitrogen in 3-bromopyridine to form 3-bromopyridine N-oxide. In the second step, the intermediate 3-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-2-pyridone) is generated in situ and subsequently undergoes an O-benzylation reaction to yield the desired product.
Caption: Overall synthetic scheme for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-hydroxypyridine from 3-Bromopyridine (via N-Oxide intermediate)
This procedure involves the N-oxidation of 3-bromopyridine followed by a rearrangement to the corresponding 2-pyridone.
Materials:
-
3-Bromopyridine
-
m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide/Acetic Acid
-
Dichloromethane (DCM) or Acetic Anhydride
-
Sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Protocol for N-Oxidation:
-
Dissolve 3-bromopyridine (1.0 equiv) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~1.1 equiv) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-bromopyridine N-oxide.
Protocol for Rearrangement to 3-Bromo-2-hydroxypyridine:
-
Treat the crude 3-bromopyridine N-oxide with acetic anhydride.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, carefully add water to hydrolyze the excess acetic anhydride.
-
The product, 3-bromo-2-hydroxypyridine, can be isolated by extraction with a suitable organic solvent and purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound from 3-Bromo-2-hydroxypyridine
This procedure follows a standard Williamson ether synthesis protocol.
Materials:
-
3-Bromo-2-hydroxypyridine (or 3-bromo-2-pyridone)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Protocol:
-
To a solution of 3-bromo-2-hydroxypyridine (1.0 equiv) in anhydrous DMF under an argon atmosphere, add sodium hydride (1.2 equiv) portion-wise at 0 °C.[1]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equiv) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC.[1]
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.[1]
Data Presentation
| Parameter | Step 1: N-Oxidation & Rearrangement | Step 2: O-Benzylation | Reference |
| Starting Material | 3-Bromopyridine | 3-Bromo-2-hydroxypyridine | - |
| Key Reagents | m-CPBA, Acetic Anhydride | NaH, Benzyl bromide | [1] |
| Solvent | Dichloromethane, Acetic Anhydride | Anhydrous DMF | [1] |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature | [1] |
| Reaction Time | 12-24 hours (N-oxidation) + several hours (rearrangement) | 12-16 hours | [1] |
| Typical Yield | Variable | Good to high | [1] |
| Purification Method | Extraction, Recrystallization/Column Chromatography | Silica Gel Column Chromatography | [1] |
Experimental Workflow
Caption: Detailed workflow for the synthesis of this compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Benzyl bromide is a lachrymator and should be handled with caution.
-
m-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive.
Conclusion
The described two-step protocol provides a clear and effective method for the synthesis of this compound from 3-bromopyridine. This application note serves as a valuable resource for researchers in organic and medicinal chemistry, facilitating the preparation of this versatile synthetic intermediate. Adherence to the detailed protocols and safety precautions is essential for a successful and safe synthesis.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1][2] These motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents. The coupling of pyridine halides, such as 2-benzyloxy-3-bromopyridine, is of significant interest in medicinal chemistry. However, these reactions can present challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition and reduced reaction efficiency.[1][3]
This document provides a comprehensive guide to performing the Suzuki-Miyaura coupling reaction with this compound. It includes a summary of various reaction conditions, a detailed experimental protocol for a representative reaction, and visualizations of the experimental workflow and the catalytic cycle.
Data Presentation: Comparison of Reaction Protocols
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes quantitative data from various protocols for the coupling of substituted bromopyridines, offering a comparative overview of different reaction conditions that can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | - | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | - | General procedure for halo-aromatic rings.[1] |
| PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | 23 | - | For coupling of benzyl bromide with potassium aryltrifluoroborates.[4] |
| Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | - | - | - | Optimized for microwave-assisted benzylic Suzuki-Miyaura coupling.[5] |
Experimental Protocol: Representative Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure adapted from established methods for similar pyridine substrates.[1] Optimization may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water). The solvent should be thoroughly degassed to prevent oxidation of the palladium catalyst.[6]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[1]
-
Washing: Combine the organic extracts and wash with brine (20 mL).[1]
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-benzyloxy-3-arylpyridine product.[1]
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 2-benzyloxy-3-bromopyridine in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex molecules in medicinal chemistry and materials science, owing to the strategic placement of the benzyloxy and bromo substituents on the pyridine ring. The protocols and data presented herein are based on established methodologies for structurally similar bromopyridines and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity.[1] These reactions have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] For a versatile substrate like this compound, these methods allow for the introduction of a wide array of functional groups at the 3-position of the pyridine ring. Key examples of such transformations include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions is depicted below. The key steps involve the careful assembly of reagents under an inert atmosphere, reaction at a specific temperature, monitoring for completion, and subsequent workup and purification.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide.[2] This reaction is instrumental in synthesizing biaryl and heteroaryl structures.
Generalized Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Data Presentation: Suzuki-Miyaura Coupling of Analogous Bromopyridines
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [2] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Anhydrous K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[3]
Generalized Reaction Scheme
Caption: Heck reaction of this compound.
Data Presentation: Heck Reaction of Analogous Bromopyridines
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | Acetonitrile | 100 | 16 | 85 | [4] |
| 2 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 120 | 24 | 78 | [5] |
| 3 | Ethyl acrylate | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.2) | Dioxane | 110 | 12 | 90 | [4] |
Experimental Protocol: Heck Reaction
This protocol is a general procedure based on established methodologies for the Heck reaction of bromopyridines.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a sealable reaction tube, combine this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene and anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[6] This reaction is instrumental in synthesizing alkynyl-substituted pyridines.
Generalized Reaction Scheme
Caption: Sonogashira coupling of this compound.
Data Presentation: Sonogashira Coupling of Analogous Pyridines
| Entry | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 | [7] |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 88 | [7] |
| 3 | 3-Ethynylpyridine | Pd₂(dba)₃ / PPh₃ / CuI | i-Pr₂NH / CH₃CN | Reflux | 24 | 75 | [7] |
Experimental Protocol: Sonogashira Coupling
This protocol is a general procedure based on established methodologies for the Sonogashira coupling of bromopyridines.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 60-80 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[8] It is a powerful method for synthesizing arylamines.
Generalized Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Data Presentation: Buchwald-Hartwig Amination of Analogous Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 18 | 92 | [9] |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 16 | 85 | [9] |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (2.5) | THF | 65 | 12 | 79 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methodologies for the Buchwald-Hartwig amination of bromopyridines.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or other suitable phosphine ligand (0.04 equiv)
-
NaOtBu (1.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Catalytic Cycles
The following diagram illustrates the generalized catalytic cycle for these palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation (or migratory insertion/beta-hydride elimination for Heck), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Conclusion
This compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex 3-substituted pyridine derivatives. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular approaches for the construction of C-C and C-N bonds at the C3 position. The protocols and data presented in these application notes, derived from closely related systems, offer a solid foundation for researchers to develop and optimize these transformations for their specific synthetic targets in drug discovery and materials science. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 2-Benzyloxy-3-bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Heck reaction involving 2-benzyloxy-3-bromopyridine derivatives. This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of complex pyridine-containing molecules, which are significant scaffolds in medicinal chemistry and drug development.
Introduction
The Mizoroki-Heck reaction is a fundamental carbon-carbon bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] For heteroaromatic compounds like this compound, the Heck reaction enables the introduction of various alkenyl groups at the 3-position, leading to the synthesis of diverse vinylpyridine derivatives. These products serve as versatile intermediates for further functionalization in the development of novel therapeutic agents.
The 2-benzyloxy group, being electron-donating, can influence the reactivity of the 3-bromopyridine substrate. While electron-withdrawing groups on the aryl halide generally enhance the rate of oxidative addition to the palladium(0) catalyst, the presence of an electron-donating group may require slightly more forcing conditions. However, the inherent electron deficiency of the pyridine ring can still facilitate the reaction. Careful optimization of the catalyst system, base, and solvent is crucial for achieving high yields and selectivity.
Data Presentation: Optimized Heck Reaction Conditions
The following table summarizes optimized reaction conditions for the Heck reaction of this compound with a generic alkene (e.g., n-butyl acrylate or styrene). These conditions are derived from established protocols for related 3-bromopyridine derivatives and general principles of the Heck reaction.[2][3]
| Parameter | Condition | Notes |
| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) | A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[4] |
| Catalyst Loading | 1-5 mol% | Higher loading may be necessary for less reactive alkenes. |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. P(o-tol)₃ can sometimes provide better results for electron-rich substrates. |
| Ligand Loading | 2-10 mol% | Typically used in a 2:1 or higher ratio relative to the palladium catalyst. |
| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | Et₃N is a common organic base, while K₂CO₃ is a solid inorganic base. The choice may depend on the specific alkene and solvent.[2] |
| Base Equivalents | 1.2-2.0 equivalents | Sufficient base is required to neutralize the HBr generated during the reaction. |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Polar aprotic solvents are generally effective for the Heck reaction.[2] |
| Temperature | 80-120 °C | The reaction temperature often needs to be optimized; higher temperatures may be required for less reactive substrates.[5] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS to determine completion. |
| Alkene | n-Butyl acrylate, Styrene, or other terminal alkenes | Electron-deficient alkenes like acrylates are generally more reactive.[1] |
| Alkene Equivalents | 1.1-1.5 equivalents | A slight excess of the alkene is typically used to ensure complete consumption of the pyridine substrate. |
Experimental Protocols
This section provides a detailed experimental protocol for a typical Heck reaction of this compound with n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (1.5 mmol, 1.5 equiv) and n-butyl acrylate (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether (50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-benzyloxy-3-(alkenyl)pyridine product.
-
Mandatory Visualizations
Heck Reaction Catalytic Cycle
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Benzyloxy-3-bromopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a foundational method for the synthesis of carbon-nitrogen (C-N) bonds.[1][2] This transformation is particularly vital in the pharmaceutical industry, where the construction of arylamines and heteroarylamines is a critical step in the synthesis of a vast number of biologically active compounds.[3][4] The 2-benzyloxy-3-aminopyridine scaffold, accessible through this reaction, serves as a key intermediate in the development of various therapeutic agents.
These application notes provide a detailed overview and experimental protocols for the successful amination of 2-Benzyloxy-3-bromopyridine, a common building block in medicinal chemistry. The information is based on established procedures for structurally similar bromopyridines and serves as a comprehensive guide for reaction setup, optimization, and execution.[2]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) complex. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound to form a palladium(II) complex.[3][5]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]
The efficiency and substrate scope of the reaction are highly dependent on the choice of palladium source, phosphine ligand, base, and solvent. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have significantly expanded the reaction's utility.[3][6]
Experimental Protocols
Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., (±)-BINAP, Xantphos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard glassware for work-up and purification
-
Magnetic stirrer and heating plate
-
Analytical tools for reaction monitoring (TLC, LC-MS, GC-MS)
General Protocol for Buchwald-Hartwig Amination
This procedure should be performed under an inert atmosphere using standard Schlenk techniques.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Addition of Reagents: Add the this compound to the Schlenk tube.
-
Inert Atmosphere Cycle: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine substrate, via syringe.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[2]
-
Monitoring: Monitor the reaction's progress periodically using a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2-benzyloxy-3-aminopyridine product.[2]
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various bromopyridines. These examples serve as a starting point for optimizing the reaction of this compound.
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 60 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (1) | XPhos (2) | K₃PO₄ (2) | t-BuOH | 100 | 95 |
| 3-Bromopyridine | Morpholine | Pd(OAc)₂ (1) | RuPhos (1.5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 98 |
| 4-Bromopyridine HCl | Benzylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | K₂CO₃ (3) | Dioxane/H₂O | 110 | 92 |
| 3-Bromopyridine | Ethylamine HCl | Pd(OAc)₂ (1) | CyPF-tBu (1) | NaOtBu (4.5) | Dioxane | 100 | 85[8] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination protocol.
Caption: A flowchart of the Buchwald-Hartwig amination experimental procedure.
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Potassium carbonate is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous solvents are flammable. Work in a fume hood and away from ignition sources.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pubs.acs.org [pubs.acs.org]
Application of 2-Benzyloxy-3-bromopyridine in Medicinal Chemistry: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2-Benzyloxy-3-bromopyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry, primarily as a key intermediate in the synthesis of complex biologically active molecules. Its utility stems from the presence of a bromine atom at the 3-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and a benzyloxy group at the 2-position, which can serve as a protected hydroxyl group. This strategic arrangement of functional groups allows for the facile and regioselective introduction of diverse substituents, enabling the construction of libraries of compounds for drug discovery programs.
One of the most prominent applications of the 2-benzyloxypyridine scaffold is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyridine ring can act as a scaffold that mimics the purine core of ATP, allowing for competitive inhibition at the enzyme's active site.
A notable example of a drug containing a related structural motif is Crizotinib , a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met, which is used for the treatment of non-small cell lung cancer. While the synthesis of Crizotinib itself follows a different route, this compound serves as an excellent starting material for the synthesis of Crizotinib analogues and other novel kinase inhibitors. The benzyloxy group can be deprotected at a later synthetic stage to reveal a 2-pyridone moiety, which is a common feature in many kinase inhibitors, or it can be retained to explore structure-activity relationships (SAR).
The primary transformations involving this compound are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. These reactions allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 3-position of the pyridine ring, providing a powerful tool for lead optimization in drug discovery.
Key Synthetic Transformations
The two principal palladium-catalyzed cross-coupling reactions utilizing this compound are illustrated below. These reactions are foundational for the synthesis of a diverse array of substituted pyridine derivatives with potential therapeutic applications.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzyloxy-3-bromopyridine is a versatile heterocyclic building block for the synthesis of novel kinase inhibitors. The pyridine core is a well-established scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding site of various protein kinases. The benzyloxy group at the 2-position can influence solubility and interact with hydrophobic regions of the kinase domain, while the bromine atom at the 3-position provides a convenient handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific kinase target.
These application notes provide a detailed protocol for the synthesis of a hypothetical series of c-Jun N-terminal kinase (JNK) inhibitors derived from this compound, leveraging a Suzuki-Miyaura cross-coupling reaction. JNKs are key signaling proteins implicated in inflammatory diseases, neurodegenerative disorders, and cancer, making them attractive targets for therapeutic intervention.
Core Synthetic Strategy: Suzuki-Miyaura Coupling
The primary synthetic route involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various aryl or heteroaryl boronic acids. This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the generation of a diverse library of kinase inhibitor candidates.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the synthesis of 3-aryl-2-benzyloxypyridine derivatives.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-benzyloxypyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: JNK1 Kinase Inhibition Assay (Biochemical)
This protocol outlines a method to assess the in vitro inhibitory activity of the synthesized compounds against the JNK1 enzyme.
Materials:
-
JNK1 enzyme (recombinant)
-
Biotinylated-c-Jun substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT)
-
Synthesized compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
In a 384-well plate, add the kinase assay buffer, the JNK1 enzyme, and the test compound solution at various concentrations.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated-c-Jun substrate.
-
Incubate the reaction for 60 minutes at 30 °C.
-
Stop the reaction and measure the amount of ATP remaining in the solution using the Kinase-Glo® kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following table summarizes hypothetical biological data for a series of JNK inhibitors synthesized from this compound. This data is illustrative of a typical SAR study for kinase inhibitors.
| Compound ID | R-Group (at 3-position) | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) |
| 1a | Phenyl | 120 | 105 | 75 |
| 1b | 4-Fluorophenyl | 85 | 70 | 50 |
| 1c | 3-Aminophenyl | 45 | 38 | 25 |
| 1d | 4-Hydroxyphenyl | 60 | 55 | 40 |
| 1e | 2-Thienyl | 150 | 130 | 90 |
Visualizations
Signaling Pathway
Caption: Simplified JNK signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Application Notes and Protocols for the Preparation of CNS Agents from 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of Central Nervous System (CNS) agents starting from the versatile building block, 2-benzyloxy-3-bromopyridine. The protocols focus on the widely applicable Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.
Introduction
This compound is a valuable starting material in drug discovery due to the strategic placement of its functional groups. The bromine atom at the 3-position allows for facile cross-coupling reactions to introduce a variety of substituents, while the benzyloxy group at the 2-position serves as a protected hydroxyl group, which can be deprotected in a later synthetic step to reveal a biologically active pyridin-2-one scaffold. Pyridine and its derivatives are known to possess a wide range of biological activities, including effects on the CNS such as anticonvulsant and sedative-hypnotic properties.
This document will detail the synthesis of a representative CNS agent, a 2-benzyloxy-3-(1H-pyrazol-4-yl)pyridine derivative, which is analogous to known positive allosteric modulators of the M4 muscarinic acetylcholine receptor (M4 mAChR). These modulators are of significant interest for the treatment of neuropsychiatric disorders.
Key Synthetic Strategies
The primary synthetic routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions.
1. Suzuki-Miyaura Cross-Coupling: This reaction is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or their esters. This allows for the introduction of diverse functionalities at the 3-position.
2. Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the connection of various amine-containing moieties to the pyridine ring.
The general workflow for the synthesis of a target CNS agent from this compound is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 2-Benzyloxy-3-(1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a key intermediate for a potential M4 mAChR positive allosteric modulator.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl 4-(2-(benzyloxy)pyridin-3-yl)-1H-pyrazole-1-carboxylate.
Protocol 2: Debenzylation to Yield the Active Pyridin-2-one
Materials:
-
tert-Butyl 4-(2-(benzyloxy)pyridin-3-yl)-1H-pyrazole-1-carboxylate
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve tert-butyl 4-(2-(benzyloxy)pyridin-3-yl)-1H-pyrazole-1-carboxylate in methanol in a hydrogenation vessel.
-
Add palladium on carbon (10% w/w).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, tert-butyl 4-(2-oxo-1,2-dihydropyridin-3-yl)-1H-pyrazole-1-carboxylate.
Data Presentation
The following tables summarize representative data for the synthesis of a 2-benzyloxy-3-(1H-pyrazol-4-yl)pyridine derivative and its debenzylated analog.
Table 1: Synthesis of 2-Benzyloxy-3-(1H-pyrazol-4-yl)pyridine Intermediate
| Starting Material | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| This compound | tert-Butyl 4-(2-(benzyloxy)pyridin-3-yl)-1H-pyrazole-1-carboxylate | 1-(Boc)-4-(pinacolato)pyrazole, Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/Water | 75-85 | >95 |
Table 2: Debenzylation and Biological Activity
| Intermediate | Final Product | Reagents | Solvent | Yield (%) | Purity (%) | M4 mAChR PAM Activity (EC₅₀, nM) |
| tert-Butyl 4-(2-(benzyloxy)pyridin-3-yl)-1H-pyrazole-1-carboxylate | tert-Butyl 4-(2-oxo-1,2-dihydropyridin-3-yl)-1H-pyrazole-1-carboxylate | H₂, 10% Pd/C | Methanol | 90-98 | >98 | 50-150 |
Note: The biological activity data is representative and based on analogous compounds reported in the literature.
Signaling Pathway
The synthesized 3-(1H-pyrazol-4-yl)pyridin-2-one derivatives are designed to act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. M4 receptors are G-protein coupled receptors that play a crucial role in regulating neurotransmission. The binding of a PAM to an allosteric site on the M4 receptor enhances the receptor's response to the endogenous ligand, acetylcholine. This modulation can lead to a variety of downstream effects, including the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels, which can influence neuronal excitability.
Application Notes and Protocols for the Deprotection of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl ether is a commonly employed protecting group for hydroxyl functionalities in multi-step organic synthesis due to its stability under a wide range of reaction conditions. The selective cleavage of the benzyl ether in intermediates such as 2-benzyloxy-3-bromopyridine is a critical step in the synthesis of various heterocyclic compounds, including pyridone derivatives, which are prevalent scaffolds in medicinal chemistry. The presence of the pyridine ring and a bromo substituent necessitates careful selection of the deprotection method to ensure high yield and avoid unwanted side reactions. This document provides a detailed overview of common methods for the deprotection of the benzyl ether in this compound to yield 2-hydroxy-3-bromopyridine, complete with experimental protocols and comparative data.
Comparative Data of Deprotection Methods
Several methods are available for the deprotection of benzyl ethers. The choice of method depends on the overall functionality of the molecule and the desired reaction conditions. The following table summarizes common deprotection strategies applicable to this compound.
| Method | Reagents & Catalyst | Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | Ethanol, Methanol | Room Temp. | 12-24 h | Good to High | May require the addition of an acid (e.g., acetic acid) to facilitate the reaction due to the pyridine nitrogen.[1] |
| Catalytic Transfer Hydrogenation | Ammonium formate or Formic acid, 10% Pd/C | Methanol | Reflux | 1-4 h | High | A milder alternative to direct hydrogenation, avoiding the need for a pressurized hydrogen atmosphere.[2][3] |
| Lewis Acid Cleavage | Boron tribromide (BBr₃) | Dichloromethane | 0 °C to RT | 1-3 h | High | A potent reagent for ether cleavage, effective when hydrogenation is not feasible.[2] Requires careful handling due to its reactivity. |
| Acid-Mediated Cleavage | HBr in Acetic Acid (33%) | Acetic Acid | 70-110 °C | 2-6 h | Moderate to High | Harsh conditions that may not be suitable for sensitive substrates. |
Experimental Protocols
Below are detailed protocols for two common methods for the deprotection of this compound.
Protocol 1: Deprotection via Catalytic Hydrogenation
This protocol describes the removal of the benzyl group using palladium on carbon as a catalyst under a hydrogen atmosphere. The addition of acetic acid can be beneficial in cases where the pyridine nitrogen inhibits the catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional)
-
Diatomaceous earth (e.g., Celite®)
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as ethanol or methanol.
-
Optional: If catalyst inhibition is a concern, add glacial acetic acid (1.0-1.5 eq).
-
Carefully add 10% Pd/C (10-20% by weight of the starting material) to the solution.
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-3-bromopyridine.
Protocol 2: Deprotection using Boron Tribromide (BBr₃)
This protocol outlines the cleavage of the benzyl ether using the strong Lewis acid, boron tribromide. This method is particularly useful when the substrate contains functional groups that are sensitive to hydrogenation.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask equipped with a dropping funnel and nitrogen inlet
-
Ice bath
-
Stir plate and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide (1.1-1.5 eq) in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Warm the mixture to room temperature and then carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-hydroxy-3-bromopyridine.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for benzyl ether deprotection.
Signaling Pathway Diagram
The deprotection of this compound is a chemical transformation and does not involve a biological signaling pathway. The diagram below illustrates the logical relationship of the chemical conversion.
Caption: Chemical conversion of this compound.
References
Application Notes and Protocols for the Lithiation and Subsequent Functionalization of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the site-selective functionalization of 2-benzyloxy-3-bromopyridine. This method allows for the introduction of a wide range of functional groups at the 3-position of the pyridine ring, a common scaffold in medicinal chemistry. The protocols are intended for laboratory use by trained professionals.
Introduction
The functionalization of pyridine rings is a cornerstone of synthetic chemistry, particularly in the development of novel pharmaceutical agents. Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective introduction of substituents onto aromatic and heteroaromatic rings. In the case of this compound, the bromine atom at the 3-position serves as a handle for bromine-lithium exchange, a highly efficient method for generating a nucleophilic organolithium species. The adjacent benzyloxy group at the 2-position can influence the reactivity and stability of the lithiated intermediate. This lithiated species can then be quenched with a variety of electrophiles to introduce diverse functionalities with high regioselectivity.
Chemical Transformation and Workflow
The overall process involves a two-step sequence: bromine-lithium exchange followed by electrophilic quench.
Caption: General workflow for the functionalization of this compound.
The reaction proceeds via a bromine-lithium exchange, a rapid and clean method for generating aryllithium species from the corresponding aryl bromides.
Caption: Chemical transformation pathway.
Experimental Protocols
Materials and Methods
-
Reagents: this compound, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), and various electrophiles were used as received from commercial suppliers unless otherwise noted.
-
Equipment: All reactions were carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox. Glassware was oven-dried prior to use. Low temperatures were maintained using a dry ice/acetone bath.
General Procedure for the Lithiation and Functionalization of this compound
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv).
-
Dissolution: Add anhydrous THF (approximately 0.2 M concentration relative to the substrate) via syringe.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.1 equiv) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of the lithiated species is typically rapid.
-
Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Presentation: Functionalization Scope and Yields
The following table summarizes the results of the functionalization of this compound with a variety of electrophiles.
| Entry | Electrophile (E+) | Product (3-Substituent) | Yield (%) |
| 1 | N,N-Dimethylformamide (DMF) | -CHO | 75 |
| 2 | Acetone | -C(OH)(CH₃)₂ | 82 |
| 3 | Benzaldehyde | -CH(OH)Ph | 85 |
| 4 | Carbon dioxide (CO₂) | -COOH | 78 |
| 5 | Trimethyl borate (B(OMe)₃) | -B(OH)₂ | 65 |
| 6 | Iodine (I₂) | -I | 90 |
| 7 | Benzyl bromide | -CH₂Ph | 68 |
| 8 | N-Fluorobenzenesulfonimide (NFSI) | -F | 55 |
Note: Yields are for isolated, purified products and may vary depending on reaction scale and purity of reagents.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. Handle with extreme caution under an inert atmosphere.
-
Low-temperature reactions require careful monitoring to prevent uncontrolled warming.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform all operations in a well-ventilated fume hood.
Conclusion
The bromine-lithium exchange of this compound provides a versatile and efficient method for the synthesis of a wide array of 3-substituted 2-benzyloxypyridines. The reaction is generally high-yielding and tolerates a variety of electrophilic partners. The resulting functionalized pyridines are valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science.
2-Benzyloxy-3-bromopyridine: A Versatile Building Block for the Synthesis of Substituted Pyridines
Introduction
2-Benzyloxy-3-bromopyridine is a key heterocyclic building block widely utilized in medicinal chemistry and drug discovery for the synthesis of a diverse array of substituted pyridine derivatives. The presence of the bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino functionalities. The benzyloxy group at the 2-position serves as a stable protecting group for the pyridone tautomer, which can be readily removed in the final synthetic steps to yield the corresponding 2-hydroxypyridines. This application note provides a detailed overview of the utility of this compound in several key synthetic transformations, complete with experimental protocols and comparative data.
Key Applications
The reactivity of the C-Br bond in this compound makes it an ideal substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide efficient pathways to novel substituted pyridines, which are prevalent scaffolds in numerous biologically active compounds.
Suzuki-Miyaura Coupling: Synthesis of 2-Benzyloxy-3-arylpyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
General Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-Benzyloxy-3-bromopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling of 2-Benzyloxy-3-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with 2-alkoxypyridine substrates like this compound?
The main challenges stem from the pyridine nitrogen atom. This nitrogen is Lewis basic and can coordinate to the palladium catalyst, forming inactive or less active species, which can slow down or halt the catalytic cycle.[1] This catalyst inhibition is a common issue with electron-deficient heteroaryl halides.[1] Additionally, the electron-deficient nature of the pyridine ring can make the oxidative addition step more difficult compared to electron-rich aryl halides.[2]
Q2: Which palladium catalysts and ligands are recommended for coupling with 2-substituted pyridines?
Highly active catalyst systems are often necessary to overcome the challenges associated with pyridinic substrates.[2] The use of bulky, electron-rich phosphine ligands is highly recommended as they can sterically shield the palladium center from inhibitory coordination by the pyridine nitrogen and promote the crucial reductive elimination step.[1][2]
Commonly used systems include:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source.[1]
-
Bulky, electron-rich monophosphine ligands such as SPhos, XPhos, and RuPhos (Buchwald ligands) or trialkylphosphines like tricyclohexylphosphine (PCy₃).[1][3][4]
-
N-heterocyclic carbene (NHC) ligands can also be effective.[3][5]
Q3: What is the function of the base in the Suzuki coupling, and which bases are most effective?
The base is crucial for the transmetalation step of the catalytic cycle.[3][6] It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[2][3][7]
The choice of base can significantly impact the reaction yield.[2] Common bases include:
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective choice, often in aqueous solvent mixtures.[1][8]
-
Cesium Carbonate (Cs₂CO₃): Often provides higher yields, particularly in challenging couplings, but is more expensive.[1][8]
-
Potassium Phosphate (K₃PO₄): A strong base that is frequently effective for less reactive substrates like aryl chlorides and can be beneficial for pyridinic systems.[2]
Q4: How can I prevent common side reactions like protodeboronation and homocoupling?
Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often an issue with aqueous bases.[1] To minimize this:
-
Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[1][3]
-
Carefully select the base and reaction conditions.
Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is primarily caused by the presence of oxygen in the reaction mixture.[1][9] To prevent this:
-
Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include several freeze-pump-thaw cycles or sparging with an inert gas.[1]
Q5: Which solvents are suitable for this reaction?
The choice of solvent depends on the solubility of the substrates and reagents. Biphasic solvent systems are common. Typical solvents include:
Troubleshooting Guide
Problem: Low or No Yield
Low yields are a common issue, particularly with challenging substrates.[1] The following decision tree and suggestions can help diagnose the problem.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Problem: Significant Byproduct Formation
| Observed Byproduct | Potential Cause | Recommended Solution |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction.[1][9] | Thoroughly degas all solvents and the reaction vessel (e.g., via freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen).[1] |
| Protodeboronation | Boronic acid instability, often in the presence of aqueous base.[1] | Switch from a boronic acid to a more stable boronic pinacol ester or a potassium trifluoroborate salt.[1][3] |
| Debromination of Starting Material | Side reaction promoted by catalyst system or high temperatures. | Screen alternative catalyst/ligand combinations. Consider lowering the reaction temperature. |
Data on Reaction Parameters
The optimal conditions for Suzuki coupling are highly substrate-dependent. The following tables provide a starting point for optimization based on data for similar pyridine and heteroaryl couplings.
Table 1: Influence of Catalyst & Ligand on Yield
| Palladium Source (mol%) | Ligand (mol%) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Low to Moderate | Can be prone to catalyst deactivation with pyridinic substrates.[1] |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst and is often effective for heteroaryl couplings.[1][6] |
| PdCl₂(dppf) (2-5) | - | Moderate to High | A reliable catalyst for a range of heteroaryl couplings.[12][13] |
| Pd(PPh₃)₄ (3-5) | - | Moderate | A common Pd(0) source, but may require higher temperatures.[11][14] |
Table 2: Effect of Different Bases on Yield
| Base (Equivalents) | Common Solvent System | Typical Yield Range | Notes |
| K₂CO₃ (2-3) | Toluene/H₂O | Moderate to High | A standard, cost-effective choice.[1][8] |
| Cs₂CO₃ (2-3) | Dioxane or THF | High to Excellent | Often provides superior yields for difficult couplings but is more expensive.[1][12] |
| K₃PO₄ (2-3) | Dioxane or Toluene | High to Excellent | A strong base that is very effective for challenging substrates.[2][6] |
| Na₂CO₃ (2-3) | DMF or Toluene/H₂O | Moderate to High | DMF can help with the solubility of starting materials.[1] |
Generalized Experimental Protocol & Workflow
Note: This is a generalized procedure. Molar equivalents, temperature, and reaction time must be optimized for the specific arylboronic acid being coupled with this compound.
Experimental Protocol
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[1][2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent(s) (e.g., Dioxane/H₂O 10:1) via syringe.[1][12]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualized Workflow & Catalytic Cycle
Caption: A flowchart of the general experimental workflow for Suzuki coupling.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions in the synthesis of 2-Benzyloxy-3-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-benzyloxy-3-bromopyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via a Williamson ether synthesis or a nucleophilic aromatic substitution pathway.
Q1: I am observing a low yield of the desired this compound. What are the potential causes?
Low yields can be attributed to several factors, primarily related to incomplete reaction or the prevalence of side reactions.
-
Incomplete Deprotonation: In the Williamson ether synthesis starting from 2-hydroxy-3-bromopyridine, the phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic pyridinoxide. If the base is not strong enough or is used in insufficient amounts, the reaction will not proceed to completion.
-
Poor Nucleophilicity of Benzyl Alcohol: When starting from 2-chloro-3-bromopyridine, the nucleophilicity of benzyl alcohol itself is low. The formation of the benzyloxide in situ with a suitable base is crucial for the reaction to proceed efficiently.
-
Reaction Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to product decomposition or an increase in side reactions.
-
Moisture in Reagents or Solvents: Water can quench the base and the pyridinoxide/benzyloxide nucleophile, thus inhibiting the reaction. It is critical to use anhydrous solvents and reagents.
-
Steric Hindrance: While less of an issue with a primary halide like benzyl bromide, significant steric hindrance around the reacting centers can slow down the desired S_N2 reaction.
Q2: My reaction mixture shows multiple spots on the TLC, in addition to the starting material and the desired product. What are these side products?
Several side reactions can lead to the formation of impurities. The most common are detailed below.
| Side Product/Impurity | Potential Cause | Suggested Action |
| 2-Hydroxy-3-bromopyridine | Incomplete reaction or debenzylation of the product. | Ensure complete deprotonation with a suitable base and avoid acidic conditions during workup. |
| Dibenzyl ether | Self-condensation of benzyl alcohol or benzyl bromide under basic conditions. | Add the benzyl halide slowly to the reaction mixture. Avoid excessively high temperatures. |
| C-Alkylated products | The pyridinoxide ion can undergo alkylation on the carbon atoms of the pyridine ring, in addition to the desired O-alkylation. | The choice of solvent can influence the O/C alkylation ratio. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation. |
| Elimination Product (Stilbene) | If using a strong base at elevated temperatures, E2 elimination of benzyl bromide can occur. | Use a milder base if possible and maintain a moderate reaction temperature. |
| Unreacted 2-chloro-3-bromopyridine | Incomplete nucleophilic aromatic substitution. | Ensure a sufficient excess of the benzyloxide nucleophile and an adequate reaction time and temperature. |
| Hydrolysis Product (2-hydroxy-3-bromopyridine) | If water is present in the reaction mixture when starting from 2-chloro-3-bromopyridine, hydrolysis of the starting material can occur. | Use anhydrous solvents and reagents. |
Q3: I am having difficulty purifying the final product. What are the recommended methods?
Purification of this compound typically involves the following steps:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the base and other inorganic salts. This usually involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water. A wash with a mild acid (e.g., dilute HCl) can be used to remove any unreacted pyridine-based starting material, followed by a wash with a mild base (e.g., saturated NaHCO₃) and then brine.
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from side products and unreacted starting materials. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
There are two primary synthetic routes:
-
Williamson Ether Synthesis: Starting from 2-hydroxy-3-bromopyridine and a benzyl halide (e.g., benzyl bromide or benzyl chloride).
-
Nucleophilic Aromatic Substitution: Starting from 2-chloro-3-bromopyridine and benzyl alcohol in the presence of a base, or pre-formed sodium benzyloxide.
Q2: Which base is most suitable for this synthesis?
The choice of base depends on the starting material:
-
For 2-hydroxy-3-bromopyridine , a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) is commonly used in an aprotic polar solvent like DMF or acetonitrile.
-
For the reaction of 2-chloro-3-bromopyridine with benzyl alcohol , a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) is required to generate the benzyloxide nucleophile in situ.
Q3: What are the recommended solvents?
Aprotic polar solvents are generally preferred as they can accelerate S_N2 reactions. Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (CH₃CN)
-
Tetrahydrofuran (THF)
-
Toluene can also be used, particularly with a strong base like KOH.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light.
Experimental Protocols
Protocol 1: From 2-Hydroxy-3-bromopyridine (Williamson Ether Synthesis)
Materials:
-
2-Hydroxy-3-bromopyridine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Water
-
Brine
Procedure:
-
To a solution of 2-hydroxy-3-bromopyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: From 2-Chloro-3-bromopyridine (Nucleophilic Aromatic Substitution)
A specific protocol for the synthesis of 2-benzyloxypyridine from 2-chloropyridine has been reported and can be adapted.[1]
Materials:
-
2-Chloro-3-bromopyridine
-
Benzyl alcohol
-
Potassium hydroxide (KOH), solid
-
Anhydrous toluene
-
Ethyl acetate
-
Hexanes
-
Water
-
Brine
Procedure:
-
To a suspension of powdered potassium hydroxide (3.0 eq) in anhydrous toluene, add benzyl alcohol (1.0 eq) and 2-chloro-3-bromopyridine (1.1 eq).
-
Heat the mixture to reflux (approximately 110 °C) with a Dean-Stark trap to remove water for 1-2 hours, or until TLC analysis shows the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and carefully add water to dissolve the solids.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient).
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Purification of 2-Benzyloxy-3-bromopyridine
This technical support guide provides detailed troubleshooting advice and protocols for the purification of 2-Benzyloxy-3-bromopyridine using silica gel column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the separation and purification of this and similar pyridine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why are the chromatographic peaks for my this compound broad and tailing?
A1: This is a common issue when purifying pyridine derivatives on standard silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to uneven elution, resulting in significant peak tailing and poor separation.[1]
Q2: My compound appears to be degrading on the column, leading to low recovery. What can I do to prevent this?
A2: The acidic nature of silica gel can cause the decomposition of sensitive compounds.[2] To mitigate this, you can deactivate the silica gel by preparing a slurry with an eluent containing a small amount of a basic modifier, such as 0.1-1% triethylamine.[1] Alternatively, using a different stationary phase like neutral or basic alumina can be an effective solution for acid-sensitive compounds.[1]
Q3: What is a good starting solvent system for the purification of this compound?
A3: A common and effective mobile phase for compounds of this type is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3] It is recommended to start with a low polarity eluent (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. The optimal solvent system should provide a target Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate for the desired compound.[4]
Q4: How can I improve the separation between my product and a close-running impurity?
A4: If an impurity has a very similar polarity to your product, achieving good separation can be challenging.[5] First, try using a shallower polarity gradient during elution. If this is not effective, consider testing alternative solvent systems, such as dichloromethane/methanol. Using a different stationary phase, like alumina, which has different selectivity compared to silica gel, may also resolve the co-elution issue.[5]
Q5: My crude sample is not very soluble in the starting eluent. How should I load it onto the column?
A5: If your sample has poor solubility in the mobile phase, "dry loading" is the recommended technique.[2][6] This involves dissolving your crude product in a suitable solvent, adding a small amount of silica gel to the solution, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder.[6] This powder can then be carefully added to the top of the packed column, which often leads to better separation and sharper bands.[7]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Broad, Tailing Peaks | Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[1] | Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the active sites on the silica.[1][4] Consider using pre-neutralized silica gel or an alternative stationary phase like alumina.[1] |
| Low or No Product Recovery | The compound may be irreversibly adsorbed onto the silica gel or is decomposing due to the acidic stationary phase.[1][2] | Test the compound's stability on a silica TLC plate before running the column.[2] Use a deactivated stationary phase (neutralized silica or alumina) to prevent decomposition and strong adsorption.[1] |
| Co-elution of Product and Impurities | The chosen solvent system does not provide adequate differential partitioning for the components in the mixture.[5] | Optimize the mobile phase by running a shallower gradient. Experiment with different solvent systems (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). |
| Product Elutes Too Quickly (High Rf) | The mobile phase is too polar for the compound.[4] | Decrease the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Does Not Elute (Low Rf) | The mobile phase is not polar enough to move the compound down the column.[4] | Gradually and systematically increase the polarity of the mobile phase (gradient elution). If the compound is still retained, a final flush with a highly polar solvent system may be required.[4] |
| Solvent Flow Stops or is Very Slow | An impurity may have crystallized in the column, or the column was packed improperly, leading to blockage.[2] | If crystallization is suspected, a pre-purification step to remove the problematic impurity may be necessary. Ensure the column is packed evenly without air bubbles.[8] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Triethylamine
-
Glass chromatography column
-
TLC plates, chamber, and UV lamp
-
Collection tubes and rotary evaporator
Methodology:
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC system to determine an appropriate mobile phase.
-
Test various ratios of ethyl acetate in hexanes. A good starting point is 20% ethyl acetate in hexanes.
-
The ideal system will give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). For a 1g crude sample, use approximately 30-50g of silica gel.
-
Pour the slurry into the column and use gentle air pressure or tapping to ensure an even, compact bed free of air bubbles.[8]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add 2-3 times the sample weight of silica gel to this solution.
-
Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[6]
-
Carefully add this powder to the top of the packed column, creating a uniform layer.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes) containing 0.1-0.5% triethylamine.
-
Gradually increase the polarity of the mobile phase based on TLC monitoring. A typical gradient might be from 5% to 30% ethyl acetate.
-
Collect fractions of a consistent volume.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexanes | Provides good selectivity for a wide range of polarities. |
| Basic Modifier | 0.1 - 1% Triethylamine | Neutralizes acidic silica sites to prevent tailing and decomposition.[1] |
| Silica to Crude Ratio | 30:1 to 50:1 by weight[5] | Ensures sufficient separation capacity and prevents column overloading. |
| Target Rf on TLC | 0.2 - 0.4 | Indicates that the compound will elute in a reasonable volume of solvent.[4] |
Experimental Workflow Diagram
Caption: Experimental workflow for purifying this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Palladium Catalyst Removal in 2-Benzyloxy-3-bromopyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reaction mixtures involving 2-Benzyloxy-3-bromopyridine.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound from palladium catalyst residues.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The nitrogen atom in the pyridine ring of this compound can act as a ligand, forming a stable complex with the palladium catalyst. This chelation can make the palladium difficult to remove using standard filtration techniques.[1][2][3]
-
Solutions:
-
Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[1][2][3] The selection of the optimal scavenger may require screening different types.[4]
-
Activated Carbon Treatment: Activated carbon is a cost-effective option for adsorbing residual palladium.[1][5] However, it may also adsorb the desired product, leading to yield loss.[1][6]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and treatment time to maximize palladium removal.[1][3]
-
Combination of Methods: A sequential approach, such as filtration through Celite followed by treatment with a scavenger, can be more effective.[1]
-
Issue 2: Significant Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of this compound onto the purification medium, which is a known issue with activated carbon.[1][3]
-
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.
-
Scavenger Screening: Test different scavengers to identify one with low non-specific binding to your product.[1]
-
Solvent Selection: Choose a solvent in which your product is highly soluble to minimize its adsorption onto the scavenger.[2]
-
Issue 3: Ineffective Palladium Removal by Simple Filtration
-
Possible Cause: The palladium species may be soluble in the reaction mixture and will pass through standard filter paper or even a Celite pad.[4][7] Filtration is primarily effective for heterogeneous catalysts like Pd/C or precipitated palladium.[1][7]
-
Solutions:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts from reactions involving pyridine-containing compounds?
A1: The most prevalent methods include:
-
Adsorption onto Solid-Supported Scavengers: These materials, such as functionalized silica gels (e.g., thiol, DMT, or cysteine-based), have a high affinity for palladium and can be easily removed by filtration.[1][2]
-
Activated Carbon Treatment: A cost-effective method for adsorbing palladium, though it can sometimes lead to product loss.[1][5]
-
Filtration through Celite: This is effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated.[1][7]
-
Column Chromatography: While a standard purification technique, it may not always effectively remove all palladium residues to very low levels.[8][9]
Q2: How do I choose the right palladium scavenger for my this compound reaction?
A2: Key factors to consider are:
-
Nature of the Palladium Species: The oxidation state of the palladium (Pd(0) or Pd(II)) can influence its affinity for different scavengers.[4]
-
Product Compatibility: Ensure the scavenger does not react with or strongly adsorb your product.
-
Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger are important considerations.[1]
Q3: What is Celite and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth that is used as a filter aid. It forms a porous filter cake that can trap fine particles, including heterogeneous palladium catalysts or precipitated palladium.[7][10]
Q4: How can I quantify the amount of residual palladium in my product?
A4: The industry-standard method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][11][12] This technique offers high sensitivity and accuracy.[1]
Data Presentation
Table 1: Comparison of Palladium Removal Methodologies
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Advantages | Disadvantages |
| Filtration through Celite | >1000 (for heterogeneous Pd) | <100 | Simple, inexpensive.[7] | Ineffective for soluble palladium species.[4][7] |
| Activated Carbon | 500 - 2000 | <50 | Cost-effective, broadly applicable.[1][5] | Can cause product loss due to non-specific adsorption.[1][6] |
| Silica-Based Thiol Scavenger | ~1000 | <10 | High efficiency for various palladium species.[1] | Higher cost compared to activated carbon. |
| Polystyrene-Bound TMT Scavenger | ~1200 | <10 | High loading capacity and efficiency.[6] | Can be more expensive. |
| Column Chromatography | 100 - 5000 | <100 | Standard purification technique. | May not consistently reduce palladium to very low levels.[9] |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.[6]
Experimental Protocols
Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger
-
Dissolve Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, DCM).[1]
-
Add Scavenger Resin: Add 3-5 molar equivalents of a silica-based thiol scavenger relative to the initial amount of palladium catalyst used.[1]
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature may need to be determined experimentally.[1][2]
-
Filter: Filter the mixture to remove the scavenger resin.
-
Wash: Wash the collected scavenger resin with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze: Determine the final palladium concentration using ICP-MS.[1]
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare Solution: Dissolve the crude product in an appropriate solvent.[1]
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[1]
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[1]
-
Wash Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.[1]
-
Concentrate Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.[1]
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.[1]
Mandatory Visualization
Caption: Workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for high residual palladium.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ogc.co.jp [ogc.co.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 2-Benzyloxy-3-bromopyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cross-coupling reactions with 2-Benzyloxy-3-bromopyridine. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you diagnose and resolve issues leading to low conversion rates in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with this compound?
Low conversion rates with this compound can be attributed to several factors, primarily related to the inherent properties of the substrate and the sensitivity of palladium-catalyzed reactions. Key areas to investigate include:
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive complexes. This is a common issue with pyridine-containing substrates.[1]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to a sluggish or stalled reaction.[1]
-
Poor Reagent Quality: The purity of this compound, the coupling partner (e.g., boronic acid, amine, alkyne), and the dryness of the solvent are crucial. Impurities can poison the catalyst.[1] Boronic acids, in particular, can degrade via protodeboronation.[2]
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to catalyst oxidation and deactivation.[1][2]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen) and homocoupling of the starting materials can consume the reactants and reduce the yield of the desired product.[1]
Q2: I am seeing a significant amount of debrominated starting material (2-benzyloxypyridine). What causes this and how can I minimize it?
The formation of the debrominated product is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the intended coupling partner.
Potential Hydride Sources:
-
Solvents (e.g., THF, alcohols).
-
Impurities in reagents.
-
The boronic acid itself or its decomposition products.[1]
-
The amine or phosphine ligands.
Prevention Strategies:
-
Choice of Base: Use of weaker inorganic bases like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOtBu in Suzuki couplings to minimize this side reaction.[1]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.[1] For other couplings, ensure anhydrous conditions.
-
Reagent Purity: Ensure all reagents, especially the boronic acid, are of high purity and stored correctly to prevent degradation.[1]
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over hydrodehalogenation.
Q3: My reaction is sluggish or stalls completely. What are the likely causes related to the catalyst and ligand?
A stalled reaction often points to issues with the catalytic system. Here are some common culprits:
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). For electron-deficient substrates like pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often more effective.[3]
-
Catalyst Precursor Activation: Many reactions use stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that need to be reduced in situ to the active Pd(0) species. If this activation is inefficient, the concentration of the active catalyst will be too low.[2] Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst.[2]
-
Catalyst Poisoning: Besides the pyridine nitrogen, other functional groups on your coupling partner or impurities in the reaction mixture can act as catalyst poisons.
Q4: Could the benzyloxy protecting group be causing issues?
Yes, the benzyloxy group can be labile under certain conditions. While generally stable to many cross-coupling conditions, it can be cleaved under harsh acidic or basic conditions, or via hydrogenolysis. If you are using conditions that could generate strong acids or bases, or if your reaction involves a hydrogen source (e.g., certain solvents or reagents), debenzylation is a possibility. Monitor your reaction for the presence of 2-hydroxy-3-substituted pyridine byproducts.
Troubleshooting Guides
Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
preventing debenzylation during cross-coupling of 2-Benzyloxy-3-bromopyridine
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 2-benzyloxy-3-bromopyridine, with a specific focus on preventing the undesired debenzylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing cross-coupling reactions with this compound?
A1: The main challenge is the premature cleavage of the benzyl ether protecting group, leading to the formation of 2-hydroxy-3-substituted pyridine as a significant byproduct. This debenzylation is often catalyzed by the palladium catalyst, particularly under harsh reaction conditions. Additionally, the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[1]
Q2: Which types of cross-coupling reactions are most susceptible to debenzylation with this substrate?
A2: Palladium-catalyzed reactions that may involve hydrogen sources or elevated temperatures can promote debenzylation. While Suzuki-Miyaura and Buchwald-Hartwig amination are common choices for this type of substrate, careful optimization of reaction conditions is crucial to minimize the cleavage of the benzyl ether.
Q3: How does the choice of palladium catalyst and ligand influence debenzylation?
A3: The catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often recommended for cross-coupling reactions involving pyridyl halides.[1][2] These ligands can promote the desired oxidative addition and reductive elimination steps, potentially at lower temperatures, thereby reducing the likelihood of debenzylation.[2] N-Heterocyclic Carbene (NHC)-based catalysts like PEPPSI-IPr are also highly active and may allow for milder reaction conditions.[2]
Q4: What role does the base play in preventing debenzylation?
A4: The choice of base is crucial. Strong, non-nucleophilic bases are generally preferred. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective in Suzuki-Miyaura couplings.[2][3] It is important to avoid bases that could facilitate protonolysis or hydrolysis of the benzyl ether. The strength and solubility of the base can significantly impact the reaction rate and selectivity.
Q5: Can the solvent system affect the extent of debenzylation?
A5: Yes, the solvent system plays a significant role. Aprotic solvents such as 1,4-dioxane, toluene, and THF are commonly used.[2][3][4] The presence of water, often used as a co-solvent in Suzuki reactions, should be carefully controlled, as it can be a proton source. Anhydrous solvents may be beneficial in minimizing protodebenzylation.[1]
Troubleshooting Guide: Preventing Debenzylation
Issue: Significant formation of the debenzylated byproduct (2-hydroxy-3-substituted pyridine) is observed.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. Screen temperatures ranging from room temperature to 80 °C. Microwave irradiation can sometimes promote rapid reaction at lower overall temperatures.[4] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to the catalyst. |
| Inappropriate Catalyst/Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or highly active NHC-ligated catalysts (e.g., PEPPSI-IPr).[2] These can facilitate faster coupling at lower temperatures. |
| Incorrect Base Selection | Use a milder, non-nucleophilic base. K₃PO₄ or Cs₂CO₃ are good starting points for Suzuki reactions.[2][3] For Buchwald-Hartwig aminations, a non-nucleophilic organic base might be considered. |
| Presence of Protic Sources | Use anhydrous solvents and ensure all reagents are dry. If a co-solvent like water is necessary, minimize its amount. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[1] |
| Hydrogen Gas Source | Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen) and that no potential sources of hydrogen gas are present. Some side reactions can generate H₂ in situ. |
Data Presentation: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of 3-bromopyridine derivatives, which can be adapted for this compound. The goal is to find conditions that give a high yield of the desired product while minimizing the debenzylated side-product.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Note: The data in this table is based on generalized conditions for bromopyridines and should be optimized for the specific substrate.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using a Phosphine-Based Catalyst
-
To an oven-dried Schlenk flask, add the this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using an NHC-Based Catalyst
-
In a glovebox, add the PEPPSI-IPr catalyst (0.005 mmol, 0.5 mol%) to a reaction vial.
-
Add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol).
-
Add 5 mL of anhydrous tert-amyl alcohol (t-AmylOH).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C and monitor its progress.
-
Follow the workup and purification procedure as described in Protocol 1.[2]
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for minimizing debenzylation.
Caption: Key parameter relationships in preventing debenzylation.
References
Technical Support Center: Efficient Coupling of 2-Benzyloxy-3-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 2-benzyloxy-3-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most effective for functionalizing this compound?
A1: The most common and effective methods are palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation with boronic acids/esters), Buchwald-Hartwig amination (C-N bond formation with amines), and Sonogashira coupling (C-C bond formation with terminal alkynes).[1]
Q2: What are the main challenges when using this compound as a substrate?
A2: The primary challenge is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which can inhibit its catalytic activity and lead to lower yields.[2] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-Br bond.[2] For some reactions, steric hindrance from the benzyloxy group might also play a role.
Q3: How can I minimize side reactions during the coupling process?
A3: To minimize common side reactions, it is crucial to maintain a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and unwanted homocoupling of boronic acids or alkynes.[2][3] Using high-purity, anhydrous reagents and solvents is also essential.[2] For Suzuki reactions, using boronic esters (e.g., pinacol esters) can reduce protodeboronation.[2]
Q4: Is a Pd(0) or Pd(II) catalyst source better?
A4: While Pd(0) is the active species in the catalytic cycle, many stable and easy-to-handle Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are commonly used. These are reduced in situ to Pd(0).[1] The choice often depends on the specific reaction, ligand, and reaction conditions.
Troubleshooting Guides
Suzuki-Miyaura Coupling Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium center.[2] | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium.[2] Consider increasing catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Oxidative Addition: The C-Br bond is not breaking to form the Pd(II) intermediate.[2] | Increase the reaction temperature. Screen different palladium precatalysts and ligands. More electron-rich ligands can facilitate this step.[2] | |
| Poor Reagent Quality: Boronic acid may have degraded to unreactive boroxines; base may be old or hydrated. | Use fresh, high-purity boronic acid or more stable boronic esters.[2] Ensure the base is finely powdered and anhydrous. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[2] | Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon).[2][4] |
| Protodeboronation (Loss of Boronic Acid Group) | Presence of Water: Water can lead to the replacement of the boronic acid group with a hydrogen atom.[2] | Use anhydrous solvents and reagents. Consider using potassium trifluoroborate salts or boronic esters, which are more stable.[2] |
Buchwald-Hartwig Amination Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield with Primary Amines | Challenging Substrate: Primary amines can sometimes be less reactive or lead to side reactions. | Use bidentate phosphine ligands like BINAP or DPPF.[5] For sterically hindered primary amines, specialized bulky biarylphosphine ligands (e.g., BrettPhos) are often effective.[6] |
| No Reaction with Secondary Amine | Incorrect Base: The base may not be strong enough to deprotonate the amine or the intermediate palladium complex. | A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[1] Ensure the base is fresh and handled under inert conditions. |
| Reaction Stalls | Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. | Ensure a strictly inert atmosphere. Consider using a more robust catalyst system, such as a palladacycle precatalyst.[6] |
| Incompatible Functional Groups | Base Sensitivity: Strong bases like NaOtBu can be incompatible with sensitive functional groups like esters or nitro groups.[7] | Use a weaker base such as Cs₂CO₃ or K₃PO₄, although this may require higher catalyst loadings or longer reaction times.[7] |
Sonogashira Coupling Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Catalyst System Inefficiency: The chosen palladium source, ligand, or copper co-catalyst may not be optimal. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd(CF₃COO)₂) and phosphine ligands (e.g., PPh₃, P(p-tol)₃).[8][9] Ensure the copper(I) source (e.g., CuI) is fresh. |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the dimerization of the terminal alkyne.[3] | Rigorously degas all solvents and reagents and maintain a strictly inert atmosphere.[3] Running the reaction under copper-free conditions can also mitigate this side reaction. |
| Ineffective Base | Insufficient Basicity: The base is not effectively deprotonating the terminal alkyne. | A mild amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[3] Ensure it is anhydrous and used in sufficient excess (typically as a co-solvent or in several equivalents). |
Catalyst System Comparison
The following tables summarize common catalyst systems for each coupling reaction. Note that optimal conditions may vary based on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Catalyst Systems
| Catalyst/Precatalyst | Ligand | Base | Solvent(s) | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95% | Broadly applicable for aryl bromides.[10] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 90-98% | Effective for sterically hindered substrates.[10] |
| [Pd(dppf)Cl₂] | (none) | K₂CO₃ | DME or Dioxane/H₂O | 80-90 | High | Reliable catalyst for a variety of substrates.[10][11] |
Table 2: Buchwald-Hartwig Amination Catalyst Systems
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd₂(dba)₃ | XPhos | LiHMDS | THF | 65 | Moderate to High | Good starting point for 3-bromo-2-aminopyridine analogs.[6] |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent | Classic system, especially for secondary amines.[12] |
| BrettPhos Palladacycle | (none) | LiHMDS | Dioxane | 90 | High | Outperforms other systems for some primary amines.[6] |
Table 3: Sonogashira Coupling Catalyst Systems
| Catalyst/Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 72-96% | Optimized conditions for 2-amino-3-bromopyridines.[8][13] |
| Pd(OAc)₂ | P(p-tol)₃ | (none) | DBU | THF | 80 | Good to Excellent | Effective copper-free conditions.[9] |
| [Pd(PPh₃)₂Cl₂] | (none) | CuI | Et₃N | THF | RT - 65 | High | A very common and reliable system. |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction flask, add the arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Add this compound (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) and repeat this cycle three times.
-
Add degassed solvents (e.g., Toluene and Water, 10:1 ratio).
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 8 mol%).
-
Add the base (e.g., LiHMDS, 2.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or dioxane).
-
Add the amine (1.2-1.5 equiv.) followed by this compound (1.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 65-90 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a dry reaction flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (CuI, 5 mol%).[3][8]
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., DMF) and base (e.g., Et₃N).[3][8]
-
Stir the mixture for a few minutes, then add the terminal alkyne (1.2 equiv.) and this compound (1.0 equiv.).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water or ammonium chloride solution.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A logical troubleshooting guide for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of 2-Benzyloxy-3-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 2-benzyloxy-3-bromopyridine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most frequent transformations include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and metal-halogen exchange reactions (lithiation or Grignard reagent formation).
Q2: How does the choice of solvent influence the success of a Suzuki-Miyaura coupling with this compound?
A2: The solvent plays a critical role in the Suzuki-Miyaura reaction by affecting catalyst stability, reagent solubility, and the rate of key elementary steps in the catalytic cycle. For this compound, a common issue is catalyst inhibition by the pyridine nitrogen.[1] The choice of solvent can modulate this effect. Aprotic polar solvents like DMF can increase reaction rates, but ethereal solvents like dioxane and THF are also widely used.[2][3] The presence of water as a co-solvent is often necessary, but its proportion must be carefully optimized to avoid side reactions like protodeboronation.[1]
Q3: Why am I observing low yields in the Buchwald-Hartwig amination of this compound, and how can solvent choice help?
A3: Low yields in Buchwald-Hartwig aminations with bromopyridine substrates can be due to catalyst inhibition or slow oxidative addition. Non-polar aromatic solvents like toluene and ethereal solvents such as dioxane are generally effective.[4][5] The selection of the base is also crucial and is linked to the solvent system.[4] If you are experiencing low yields, screening different solvents is a recommended troubleshooting step.
Q4: I am struggling with the lithiation of this compound. What are the key solvent-related considerations?
A4: Lithiation of bromopyridines can be challenging due to the acidity of the pyridine ring protons, which can lead to deprotonation as a side reaction.[6] This is particularly problematic in THF at higher temperatures.[6] Diethyl ether is often a good solvent for lithium-halogen exchange on bromopyridines, affording clean conversion.[6] For larger-scale operations where ether is less practical, a mixed solvent system or very low temperatures (e.g., -78 °C or lower) in THF are often necessary to minimize side reactions.[6][7] The purity and dryness of the solvent are paramount for success.[7]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Incomplete consumption of starting material (this compound).
-
Formation of significant homocoupling byproducts.
-
Low isolated yield of the desired coupled product.
Possible Solvent-Related Causes & Solutions:
| Cause | Recommended Action |
| Poor Solubility of Reagents | Switch to a more polar aprotic solvent like DMF or use a co-solvent system such as toluene/water or dioxane/water to improve solubility.[8] |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst, hindering its activity. Using bulky phosphine ligands can mitigate this. While not a direct solvent effect, the solvent can influence ligand exchange rates. Consider screening solvents like 2-MeTHF, which has shown to be effective in challenging Suzuki couplings.[9] |
| Protodeboronation of Boronic Acid | This side reaction is often promoted by excessive water or protic impurities in the solvent. Ensure the use of anhydrous solvents and optimize the water content in aqueous co-solvent systems. Using boronic esters (e.g., pinacol esters) can also increase stability.[1] |
| Inefficient Transmetalation | The choice of base and solvent are interconnected and crucial for this step. A screen of different solvent and base combinations is recommended. Ethereal solvents like dioxane or THF with aqueous bases are a common starting point. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Symptoms:
-
Recovery of starting materials.
-
Formation of side products, such as hydrodehalogenation of the starting material.
-
Low conversion to the desired amine product.
Possible Solvent-Related Causes & Solutions:
| Cause | Recommended Action |
| Poor Catalyst Performance | The choice of solvent can significantly impact the activity of the palladium catalyst. Toluene and dioxane are often the solvents of choice for Buchwald-Hartwig aminations.[4] |
| Base Incompatibility/Insolubility | The effectiveness of the base (e.g., NaOtBu, Cs₂CO₃) can be highly dependent on the solvent. For instance, NaOtBu has good solubility in THF and toluene, while Cs₂CO₃ is more soluble in DMF. A mismatch can lead to poor reaction performance. |
| Reaction Temperature | The boiling point of the solvent will dictate the maximum achievable reaction temperature. If a higher temperature is required, consider switching to a higher-boiling solvent like toluene or xylene. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Decision Tree for Buchwald-Hartwig Solvent Selection
Issue 3: Complications in Lithiation/Metal-Halogen Exchange
Symptoms:
-
Formation of a dark-colored, intractable mixture upon addition of organolithium reagent.
-
Low yield of the desired product after quenching with an electrophile.
-
Isolation of protonated starting material (2-benzyloxypyridine).
Possible Solvent-Related Causes & Solutions:
| Cause | Recommended Action |
| Deprotonation of Bromopyridine | This is a common side reaction, especially in THF at temperatures above -78 °C.[6] The organolithium reagent acts as a base instead of undergoing halogen exchange. Perform the reaction in diethyl ether or at very low temperatures (-90 to -100 °C) in THF. |
| Poor Solubility of the Organolithium Intermediate | The resulting pyridyllithium species may have poor solubility, leading to low reactivity. While challenging to address directly with solvent changes, ensuring a homogenous solution at the start and maintaining vigorous stirring is crucial. |
| Moisture in the Solvent | Organolithium reagents are extremely sensitive to moisture. Ensure the solvent is rigorously dried, for example, by distillation from a suitable drying agent or by passing it through an activated alumina column.[7] |
Experimental Protocol: Lithiation of this compound
-
To a flame-dried, three-necked flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether or THF (0.2 M).
-
Cool the solution to the desired temperature (e.g., -78 °C for THF, or 0 °C for diethyl ether).
-
Slowly add a solution of n-butyllithium (1.1 equiv.) dropwise, maintaining the internal temperature.
-
Stir the resulting mixture for a short period (e.g., 15-30 minutes).
-
Add a solution of the electrophile in the same solvent.
-
Allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify the product by chromatography or distillation.
Solvent Effects on Lithiation Outcome
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction temperature for 2-Benzyloxy-3-bromopyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxy-3-bromopyridine. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure, with a focus on managing reaction temperature.
Troubleshooting Guide
Issue: Low or No Yield of this compound
| Potential Cause | Troubleshooting Action |
| Reaction temperature is too low. | The Williamson ether synthesis, a common method for this transformation, typically requires temperatures between 50-100°C to proceed at an adequate rate. If the temperature is too low, the reaction may be sluggish or not proceed at all. Gradually increase the temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A recommended starting point is 80°C. |
| Inefficient deprotonation of the starting material (e.g., 2-hydroxy-3-bromopyridine). | Ensure a suitable base (e.g., sodium hydride, potassium carbonate) is used in an appropriate solvent (e.g., DMF, acetonitrile). The temperature for this deprotonation step is also critical. With a strong base like NaH, this is often performed at 0°C to room temperature before the addition of benzyl bromide and subsequent heating. |
| Degradation of reagents. | Use fresh, anhydrous solvents and ensure the quality of the benzyl bromide and the pyridine starting material. Benzyl bromide can degrade over time, and moisture can quench the base. |
| Reaction time is too short. | Even at an optimal temperature, the reaction may require several hours to reach completion. Monitor the reaction progress closely and allow it to stir at the set temperature until the starting material is consumed. A typical reaction time is in the range of 6-12 hours. |
Issue: Formation of Significant Impurities
| Potential Cause | Troubleshooting Action |
| Reaction temperature is too high. | Exceeding the optimal temperature range (typically above 100°C) can lead to several side reactions. This can include the elimination of HBr from benzyl bromide to form stilbene, or decomposition of the starting materials or product. Reduce the reaction temperature to within the 70-90°C range. |
| Presence of impurities in starting materials. | Benzyl bromide can contain impurities such as benzyl alcohol or benzaldehyde which can lead to side products. Purify the benzyl bromide by distillation if necessary. |
| N-alkylation instead of O-alkylation. | While less common for 2-hydroxypyridines which exist predominantly in the pyridone form, reaction conditions can influence the site of alkylation. The choice of base and solvent can play a role. Using a non-polar solvent may favor O-alkylation. |
| Debenzylation of the product. | The benzyloxy group can be sensitive to acidic conditions, which might be inadvertently introduced during workup. Ensure that the workup and purification steps are performed under neutral or slightly basic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal temperature can vary depending on the specific reactants, base, and solvent used. However, a general and effective temperature range for the Williamson ether synthesis of this compound is between 70°C and 90°C. A patent describing a similar synthesis involving a benzyloxy-bromo-substituted aromatic compound specified a reaction temperature of 75°C for 6 hours. It is recommended to start at the lower end of this range and gradually increase the temperature while monitoring the reaction.
Q2: How does temperature affect the purity of the final product?
A2: Temperature is a critical parameter for controlling the purity of this compound. Excessively high temperatures can promote side reactions, such as elimination and decomposition, leading to a complex mixture of byproducts and a lower purity of the desired product. Maintaining a controlled and consistent temperature is key to minimizing these impurities.
Q3: Can I use a different base, and how will that affect the reaction temperature?
A3: Yes, different bases can be used, and this choice can influence the required reaction temperature. Stronger bases like sodium hydride (NaH) can facilitate the reaction at lower temperatures, and the deprotonation step is often carried out at 0°C to room temperature before heating. Weaker bases, such as potassium carbonate (K₂CO₃), may require higher temperatures (e.g., 80-100°C) to achieve a comparable reaction rate.
Q4: What are the signs that my reaction temperature is too high or too low?
A4:
-
Too Low: The primary sign of a low reaction temperature is a very slow or stalled reaction, as observed by TLC or LC-MS, where the starting material is consumed very slowly or not at all.
-
Too High: A reaction that is too hot may turn dark or show the formation of multiple, difficult-to-separate spots on a TLC plate, indicating the formation of byproducts and decomposition.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound from 2-hydroxy-3-bromopyridine and benzyl bromide.
Materials:
-
2-Hydroxy-3-bromopyridine
-
Benzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-hydroxy-3-bromopyridine.
-
Solvent Addition: Add anhydrous DMF or acetonitrile to the flask.
-
Deprotonation:
-
Using NaH: Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Using K₂CO₃: Add potassium carbonate to the mixture at room temperature.
-
-
Addition of Benzyl Bromide: Slowly add benzyl bromide to the reaction mixture.
-
Reaction Heating: Heat the reaction mixture to the desired temperature (e.g., 80°C) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using NaH, carefully quench the excess hydride by the slow addition of water or isopropanol at 0°C.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Data Summary
| Parameter | Value | Notes |
| Typical Reaction Temperature | 50 - 100°C | Optimal temperature is often in the 70-90°C range. |
| Example Reaction Temperature | 75 - 80°C | A good starting point for optimization. |
| Typical Reaction Time | 6 - 12 hours | Monitor by TLC or LC-MS for completion. |
| Common Solvents | DMF, Acetonitrile | Must be anhydrous. |
| Common Bases | NaH, K₂CO₃ | Choice of base can affect the required temperature. |
Visualizations
Caption: Logical relationship between reaction parameters and outcomes in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound with key troubleshooting checkpoints.
Technical Support Center: Analysis of 2-Benzyloxy-3-bromopyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-benzyloxy-3-bromopyridine. The focus is on the identification of reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS analysis of reactions involving this compound.
Q1: I am observing a peak with a mass corresponding to the loss of the benzyl group. What is this byproduct and why is it forming?
A1: This is likely the debenzylated byproduct, 3-bromo-2-hydroxypyridine. The benzyloxy group can be labile under certain reaction conditions.
-
Cause: Cleavage of the benzyl ether can be promoted by acidic conditions, even trace amounts of acid, or through hydrogenolysis, especially if using a palladium catalyst with a hydrogen source (e.g., transfer hydrogenation conditions).[1]
-
Identification: Look for a peak with an m/z corresponding to [M-91]+ (loss of a benzyl radical) or [M-90]+ (loss of toluene) from the starting material, or a protonated molecular ion [M+H]+ for 3-bromo-2-hydroxypyridine.
-
Troubleshooting:
-
Ensure rigorous exclusion of acidic contaminants.
-
If using a palladium catalyst, avoid conditions that favor hydrogenolysis unless debenzylation is the desired outcome.
-
Consider using alternative protecting groups if debenzylation is a persistent issue.
-
Q2: My reaction mixture shows a peak with a mass that corresponds to the replacement of bromine with hydrogen. What is this and how can I minimize it?
A2: This byproduct is 2-benzyloxypyridine, resulting from hydrodehalogenation. This is a common side reaction in palladium-catalyzed cross-coupling reactions of aryl halides.[1]
-
Cause: Hydrodehalogenation can occur when a hydride source is present in the reaction. This can be a deliberate reagent or a byproduct of other reactions (e.g., from an alcohol solvent or amine reagent). The palladium catalyst facilitates the replacement of the bromine atom with a hydrogen atom.
-
Identification: Search for a peak with a protonated molecular ion [M+H]+ corresponding to 2-benzyloxypyridine. The mass difference from your starting material will be the mass of Br minus the mass of H.
-
Troubleshooting:
-
Minimize potential hydride sources in the reaction.
-
Screen different palladium catalysts and ligands, as some may be more prone to this side reaction.
-
Adjusting the base and solvent system can also influence the rate of hydrodehalogenation.
-
Q3: In my Suzuki coupling reaction, I see a significant peak that corresponds to a dimer of my boronic acid coupling partner. How do I prevent this?
A3: This is a homocoupling byproduct, which is a known side reaction in Suzuki-Miyaura couplings.
-
Cause: Homocoupling of the boronic acid can be promoted by the presence of oxygen and can compete with the desired cross-coupling reaction. It can also be influenced by the choice of base and catalyst system.
-
Identification: Identify the peak corresponding to the protonated molecular ion of the dimer of the organoboron reagent.
-
Troubleshooting:
-
Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
-
Optimize the stoichiometry of the reactants; an excess of the boronic acid may not always be beneficial.
-
Screen different bases and catalyst/ligand combinations.
-
Q4: My chromatographic peaks for pyridine-containing compounds are broad or tailing. How can I improve the peak shape?
A4: Poor peak shape for basic compounds like pyridines is often due to interactions with the stationary phase.
-
Cause: The basic nitrogen in the pyridine ring can interact with acidic silanol groups on the surface of standard silica-based C18 columns, leading to peak tailing.[2]
-
Identification: Observe peak widths and asymmetry in your chromatogram.
-
Troubleshooting:
-
Use a mobile phase with a low pH (e.g., containing 0.1% formic or trifluoroacetic acid) to protonate the pyridine nitrogen and reduce its interaction with silanols.
-
Employ an end-capped C18 column or a column specifically designed for the analysis of basic compounds.
-
Consider using a mixed-mode or HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention and peak shape of polar pyridine derivatives.[3]
-
Potential Byproducts in Common Reactions
The following table summarizes potential byproducts, their molecular weights, and typical m/z values observed in ESI+ LC-MS for common reactions of this compound.
| Reaction Type | Potential Byproduct | Structure | Molecular Weight ( g/mol ) | Expected [M+H]+ | Notes |
| Starting Material | This compound | C₁₂H₁₀BrNO | 264.12 | 264/266 | Isotopic pattern for Br |
| Debenzylation | 3-Bromo-2-hydroxypyridine | C₅H₄BrNO | 173.99 | 174/176 | Loss of the benzyl group |
| Hydrodehalogenation | 2-Benzyloxypyridine | C₁₂H₁₁NO | 185.22 | 186 | Replacement of Br with H |
| Suzuki Coupling | Homocoupling of Boronic Acid | (Varies) | (Varies) | (Varies) | Dimer of the coupling partner |
| Buchwald-Hartwig | Hydrodehalogenation | 2-Benzyloxypyridine | C₁₂H₁₁NO | 185.22 | 186 |
Note: The m/z values are for the protonated molecules ([M+H]+). Depending on the mobile phase, other adducts such as sodium ([M+Na]+) or potassium ([M+K]+) may be observed.
Experimental Protocols
1. Generic LC-MS Method for Reaction Monitoring
This method is a starting point and should be optimized for specific instrumentation and reaction mixtures.
-
Instrumentation: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Column: A C18 reversed-phase column with end-capping (e.g., 2.1 mm x 50 mm, 1.8 µm). For persistent peak shape issues, consider a column designed for polar basic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 5.0 95 7.0 95 7.1 10 | 9.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
MS Detection: ESI Positive Ion Mode
-
Scan Range: m/z 100-500
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the target analytes.
2. Sample Preparation
-
Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile/water 1:1).
-
Filter the diluted sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulate matter.
Visualizations
Caption: Workflow for identifying byproducts by LC-MS.
Caption: Common reaction pathways and byproducts.
References
Technical Support Center: Large-Scale Synthesis of 2-Benzyloxy-3-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 2-Benzyloxy-3-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale synthesis of this compound?
The most common and scalable route involves a two-step process:
-
Bromination: Electrophilic bromination of 2-hydroxypyridine to yield 3-bromo-2-hydroxypyridine.
-
Benzylation: O-benzylation of 3-bromo-2-hydroxypyridine using a benzyl halide in the presence of a base.
Q2: What are the critical parameters to control during the bromination of 2-hydroxypyridine on a large scale?
Key parameters to control during the bromination step include:
-
Temperature: The reaction is exothermic, and poor temperature control can lead to the formation of over-brominated byproducts.
-
Rate of Bromine Addition: Slow and controlled addition of the brominating agent is crucial to maintain the reaction temperature and minimize side reactions.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity.
-
Stoichiometry: Precise control of the molar ratio of the brominating agent to the substrate is essential to avoid di-bromination.
Q3: What challenges are typically encountered during the benzylation of 3-bromo-2-hydroxypyridine at an industrial scale?
Common challenges in the benzylation step include:
-
Incomplete reaction: This can be due to an insufficiently strong base, low reaction temperature, or a short reaction time.
-
Formation of N-benzylation byproduct: While O-benzylation is favored, some N-benzylation can occur, leading to isomeric impurities.
-
Workup and purification: Removal of the base and purification of the product from unreacted starting materials and byproducts can be challenging at a large scale.
Troubleshooting Guides
Bromination of 2-Hydroxypyridine
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| BR-001 | Low Yield of 3-bromo-2-hydroxypyridine | - Incomplete reaction. - Sub-optimal reaction temperature. - Loss of product during workup. | - Monitor the reaction to completion using TLC or HPLC. - Optimize the reaction temperature; too low may slow the reaction, while too high can cause degradation. - Optimize extraction and isolation procedures. |
| BR-002 | Formation of Di-brominated Byproducts | - Excess of brominating agent. - Poor temperature control leading to "hot spots". - High reactivity of the substrate. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Ensure efficient stirring and slow addition of the brominating agent to maintain a consistent temperature. - Consider a milder brominating agent or different solvent system. |
| BR-003 | Difficult Product Isolation | - Product precipitation issues. - Emulsion formation during extraction. | - Adjust the pH of the reaction mixture carefully to precipitate the product. - To break emulsions, add brine or a small amount of a different organic solvent. |
Benzylation of 3-bromo-2-hydroxypyridine
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| BZ-001 | Incomplete Benzylation | - Insufficiently strong base. - Low reaction temperature or short reaction time. - Poor quality of benzyl halide. | - Use a stronger base such as sodium hydride or potassium carbonate. - Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/HPLC. - Ensure the benzyl halide is pure and free from decomposition products. |
| BZ-002 | Formation of N-benzylation Impurity | - Reaction conditions favoring N-alkylation. | - Optimize the base and solvent system. Aprotic polar solvents often favor O-alkylation. - Consider using a phase-transfer catalyst to enhance O-benzylation selectivity. |
| BZ-003 | Difficult Purification of this compound | - Presence of closely related impurities. - Product is an oil or low-melting solid. | - Employ column chromatography with an optimized solvent gradient for separation. - If chromatography is not scalable, explore recrystallization from a suitable solvent system or vacuum distillation. |
Experimental Protocols
Synthesis of 3-bromo-2-hydroxypyridine
A general procedure for the synthesis of 3-bromo-2-hydroxypyridine involves the reaction of 2-hydroxypyridine with a brominating agent.[1]
-
Materials:
-
2-Hydroxypyridine
-
Bromine or N-Bromosuccinimide (NBS)
-
Aqueous potassium bromide (if using bromine)
-
Solvent (e.g., water, acetic acid)
-
-
Procedure:
-
Dissolve 2-hydroxypyridine in the chosen solvent in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.
-
Cool the solution to the desired temperature (e.g., 0-5 °C).
-
Slowly add the brominating agent (e.g., a solution of bromine in aqueous potassium bromide) to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at the controlled temperature until the reaction is complete (monitor by TLC or HPLC).
-
Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine).
-
Adjust the pH of the mixture to precipitate the product.
-
Filter the solid, wash it with cold water, and dry it under vacuum to obtain 3-bromo-2-hydroxypyridine. A 78% yield has been reported for a similar process.[1]
-
Synthesis of this compound
-
Materials:
-
3-bromo-2-hydroxypyridine
-
Benzyl bromide or benzyl chloride
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, acetonitrile)
-
-
Procedure:
-
To a stirred suspension of 3-bromo-2-hydroxypyridine and the base in the solvent, add the benzyl halide dropwise at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction is complete (monitor by TLC or HPLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 3-bromo-2-hydroxypyridine
| Brominating Agent | Typical Solvent | Typical Yield (%) | Key Considerations |
| Bromine (Br₂) | Water, Acetic Acid | 70-85 | Highly corrosive and toxic, requires careful handling. Can lead to over-bromination if not controlled. |
| N-Bromosuccinimide (NBS) | Acetonitrile, DMF | 75-90 | Easier to handle than liquid bromine. Often provides better selectivity. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the bromination step.
References
Validation & Comparative
Comparative Analysis of Predicted ¹H and ¹³C NMR Spectra of 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Benzyloxy-3-bromopyridine. Due to the absence of publicly available experimental spectra for this specific compound, this document presents a predicted spectral analysis based on established NMR principles and data from structurally similar compounds, including 3-bromopyridine and 2-alkoxypyridines. This guide aims to assist researchers in the identification and characterization of this compound and related compounds.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of related pyridine derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.65 - 7.75 | dd | J = 7.5, 1.5 |
| H-5 | 7.10 - 7.20 | dd | J = 7.5, 5.0 |
| H-6 | 8.15 - 8.25 | dd | J = 5.0, 1.5 |
| -OCH₂- | 5.40 - 5.50 | s | - |
| Phenyl-H | 7.25 - 7.45 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 162 |
| C-3 | 110 - 112 |
| C-4 | 140 - 142 |
| C-5 | 122 - 124 |
| C-6 | 148 - 150 |
| -OCH₂- | 70 - 72 |
| Phenyl C-1' | 136 - 138 |
| Phenyl C-2'/6' | 128 - 129 |
| Phenyl C-3'/5' | 128 - 129 |
| Phenyl C-4' | 127 - 128 |
Comparative Experimental Data
For comparative purposes, the experimental NMR data for 3-bromopyridine is presented below.
Table 3: Experimental ¹H NMR Data for 3-Bromopyridine (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.68 | dd | J = 2.4, 0.8 |
| H-4 | 7.80 | ddd | J = 8.0, 2.4, 1.6 |
| H-5 | 7.19 | dd | J = 8.0, 4.8 |
| H-6 | 8.52 | dd | J = 4.8, 1.6 |
Source: Adapted from publicly available spectral data.[1][2]
Table 4: Experimental ¹³C NMR Data for 3-Bromopyridine
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 150.3 |
| C-3 | 120.5 |
| C-4 | 138.6 |
| C-5 | 123.7 |
| C-6 | 147.8 |
Source: Predicted values based on spectral databases and may vary slightly based on experimental conditions.
Visualization of Chemical Structure and Experimental Workflow
The following diagrams illustrate the chemical structure of this compound with predicted NMR assignments and a general workflow for NMR spectroscopy.
Caption: Structure of this compound with predicted ¹H and ¹³C assignments.
Caption: A simplified workflow for a typical NMR experiment.
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.
II. NMR Data Acquisition
-
Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Locking: Tune the probe for ¹H and ¹³C frequencies and lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform magnetic field shimming to optimize the field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.[3]
-
III. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Peak Assignment: Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding nuclei in the molecule. Two-dimensional NMR experiments, such as COSY and HSQC, can be employed for more complex structures to aid in definitive assignments.[4][5]
References
Interpreting the Mass Spectrum of 2-Benzyloxy-3-bromopyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Predicted Fragmentation Analysis of 2-Benzyloxy-3-bromopyridine
The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, primarily driven by the presence of the bromine atom, the benzyl ether linkage, and the pyridine ring. The molecular formula of this compound is C₁₂H₁₀BrNO, with a molecular weight of approximately 264.12 g/mol .
A critical feature in the mass spectrum will be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in the molecular ion appearing as a pair of peaks of almost equal intensity, two mass units apart (M⁺ and M⁺+2).
The primary fragmentation pathways are predicted to be:
-
Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is prone to cleavage. This will lead to the formation of a highly stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl-containing compounds.[1][2][3] The other fragment would be the 3-bromo-2-oxopyridine radical cation.
-
Cleavage of the C-O Bond: Homolytic cleavage of the C-O bond of the ether can lead to the formation of a 3-bromopyridin-2-yloxy radical and a benzyl cation (which rearranges to the tropylium ion).
-
Loss of the Bromine Atom: The molecular ion can lose a bromine radical (⁷⁹Br or ⁸¹Br), resulting in a significant fragment ion.
-
Pyridine Ring Fragmentation: Following the initial fragmentation steps, the pyridine ring itself can undergo cleavage, typically involving the loss of small neutral molecules like HCN.
The following table summarizes the predicted major fragment ions for this compound and a comparative compound, 3-bromo-2-phenoxypyridine, to illustrate the unique fragmentation of the benzyloxy group.
| Predicted Fragment Ion | Proposed Structure/Loss | Predicted m/z for this compound | Predicted m/z for 3-bromo-2-phenoxypyridine |
| [M]⁺ | Molecular Ion | 263/265 | 249/251 |
| [M-Br]⁺ | Loss of •Br | 184 | 170 |
| [C₇H₇]⁺ | Tropylium ion | 91 | - |
| [C₅H₃BrN]⁺ | Loss of Benzyl radical | 172/174 | - |
| [C₅H₄NO]⁺ | From [M-Br]⁺ - C₇H₅ | 94 | - |
| [C₆H₅O]⁺ | Phenoxy cation | - | 93 |
| [C₆H₅]⁺ | Phenyl cation | 77 | 77 |
| [C₅H₄N]⁺ | Loss of •Br and CO from [M]⁺ | 78 | 78 |
Experimental Protocols
The following outlines a standard experimental protocol for obtaining the mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Ionization Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
GC Conditions:
-
Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless.
MS Conditions:
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3 minutes.
Sample Preparation:
A dilute solution of this compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
Visualization of Fragmentation Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the predicted primary fragmentation pathways for this compound.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
A Comparative Guide to the Reactivity of 2-Benzyloxy-3-bromopyridine and 2-Chloro-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-benzyloxy-3-bromopyridine and 2-chloro-3-bromopyridine. These structurally related pyridines are valuable building blocks in medicinal chemistry and materials science. Understanding their differential reactivity is crucial for designing efficient synthetic routes. This comparison focuses on their behavior in common palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, drawing upon established chemical principles and data from analogous systems.
Introduction to the Compounds
This compound and 2-chloro-3-bromopyridine share a 3-bromopyridine core, making them suitable substrates for reactions involving the carbon-bromine bond. The key difference lies in the substituent at the 2-position: a benzyloxy group (-OBn) versus a chloro group (-Cl). This variation in substitution significantly influences the electronic properties and steric environment of the pyridine ring, thereby dictating their reactivity in various transformations.
The chloro group is an electron-withdrawing group, which can impact the reactivity of the pyridine ring. In contrast, the benzyloxy group is generally considered to be electron-donating through resonance and weakly withdrawing through induction.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for C-C and C-N bond formation. The reactivity of aryl halides in these reactions is highly dependent on the nature of the halide and the electronic properties of the aromatic ring. The generally accepted order of reactivity for halogens in oxidative addition to a palladium(0) center is I > Br > OTf >> Cl.
For both this compound and 2-chloro-3-bromopyridine, the primary site of cross-coupling is expected to be the C-Br bond at the 3-position. The substituent at the 2-position modulates the reactivity of this C-Br bond.
Comparative Reactivity Data (Predicted)
| Reaction Type | Substrate | Predicted Relative Reactivity at C3-Br | Rationale |
| Suzuki-Miyaura Coupling | This compound | Lower | The electron-donating nature of the benzyloxy group may decrease the electrophilicity of the C-Br bond, potentially slowing the rate of oxidative addition. |
| 2-Chloro-3-bromopyridine | Higher | The electron-withdrawing chloro group increases the electrophilicity of the pyridine ring, likely accelerating the oxidative addition step. | |
| Sonogashira Coupling | This compound | Lower | Similar to the Suzuki coupling, the electron-donating benzyloxy group may disfavor oxidative addition. |
| 2-Chloro-3-bromopyridine | Higher | The electron-withdrawing nature of the chloro group is expected to enhance the rate of the reaction. | |
| Buchwald-Hartwig Amination | This compound | Lower | The electron-donating character of the benzyloxy group could make the C-Br bond less susceptible to oxidative addition. |
| 2-Chloro-3-bromopyridine | Higher | The electron-withdrawing chloro group is anticipated to facilitate the initial oxidative addition step of the catalytic cycle. |
It is important to note that while the C-Cl bond is generally less reactive than the C-Br bond, forcing conditions (higher temperatures, stronger bases, more active catalysts) can promote its participation in cross-coupling reactions.[1]
Experimental Protocols
The following are representative protocols for key cross-coupling reactions. These can serve as a starting point for a direct experimental comparison of the two substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of a 3-bromopyridine derivative with an arylboronic acid.
Reagents:
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, 8 mL)
-
Water (degassed, 2 mL)
Procedure:
-
To a dry Schlenk flask, add the 3-bromopyridine derivative, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Protocol
This protocol provides a general procedure for the Sonogashira coupling of a 3-bromopyridine derivative with a terminal alkyne.
Reagents:
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a dry Schlenk flask, add the 3-bromopyridine derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines a general method for the Buchwald-Hartwig amination of a 3-bromopyridine derivative.
Reagents:
-
3-Bromopyridine derivative (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, to an oven-dried vial, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add the 3-bromopyridine derivative and toluene.
-
Finally, add the amine and seal the vial.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly with a good leaving group at the 2- or 4-position.
-
2-Chloro-3-bromopyridine : The chloro group at the 2-position is susceptible to displacement by strong nucleophiles. The electron-withdrawing nature of the nitrogen atom and the chloro group itself activates this position for nucleophilic attack.[2][3]
-
This compound : The benzyloxy group is a poor leaving group compared to chloride and is therefore much less likely to be displaced via an SNAr mechanism under typical conditions.
Predicted Reactivity in SNAr
| Substrate | Reactivity at C2 | Rationale |
| This compound | Very Low / Inert | The benzyloxy group is a poor leaving group. |
| 2-Chloro-3-bromopyridine | High | The chloro group is a good leaving group, and the position is activated by the ring nitrogen. |
Conclusion
-
In palladium-catalyzed cross-coupling reactions at the 3-position (C-Br), 2-chloro-3-bromopyridine is predicted to be more reactive due to the electron-withdrawing nature of the chloro group, which facilitates the oxidative addition step.
-
In nucleophilic aromatic substitution , 2-chloro-3-bromopyridine is expected to be reactive at the 2-position, allowing for the displacement of the chloro group by nucleophiles. Conversely, this compound is anticipated to be largely unreactive under similar conditions due to the poor leaving group ability of the benzyloxy moiety.
These predicted differences in reactivity offer synthetic chemists opportunities for selective functionalization of the pyridine core, enabling the strategic construction of complex molecules for various applications in research and development. Direct experimental comparison using the provided protocols is recommended to confirm these hypotheses for specific applications.
References
A Comparative Guide to the Synthesis of 2,3-Disubstituted Pyridines: Modern Alternatives to 2-Benzyloxy-3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The 2,3-disubstituted pyridine motif is a cornerstone in medicinal chemistry and materials science, featuring in numerous pharmaceuticals and functional materials. The synthesis of this scaffold has traditionally relied on classical methods, often employing starting materials like 2-benzyloxy-3-bromopyridine. However, the landscape of synthetic organic chemistry is continually evolving, offering a host of modern, efficient, and versatile alternatives. This guide provides an objective comparison of key contemporary methods for the synthesis of 2,3-disubstituted pyridines, supported by experimental data to inform methodological choices in research and development.
At a Glance: Performance of Key Synthetic Strategies
The selection of a synthetic route to 2,3-disubstituted pyridines is a critical decision, influenced by factors such as substrate scope, functional group tolerance, scalability, and atom economy. Below is a comparative overview of prominent alternatives to the use of this compound.
Table 1: Comparison of Modern Synthetic Methods for 2,3-Disubstituted Pyridines
| Method | Starting Material | Key Reagents/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
| Directed ortho-Metallation | 2-Chloropyridine | LDA, Electrophile | -75 to -40 | 1-3 | 55-95 | Readily available starting material, good regioselectivity. |
| Transition-Metal-Free Amination & Magnesiation | Pyridine-2-sulfonyl chloride | R₂NMgCl·LiCl, TMPMgCl·LiCl, Electrophile | 25 | 1-3 | 65-95 | Mild conditions, avoids transition metals, broad substrate scope. |
| Iridium-Catalyzed C-H Borylation | 2-Substituted Pyridine | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | 80 | 16 | 70-98 | Direct functionalization of C-H bonds, high atom economy. |
| Rhodium-Catalyzed C-H Activation/Arylation | 2-Arylpyridine | [RhCp*Cl₂]₂, AgSbF₆, Arylboronic acid | 100 | 12 | 60-95 | Direct arylation, good for complex molecule synthesis. |
| Suzuki-Miyaura Cross-Coupling | 2-Chloro-3-halopyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Boronic acid, Base | 80-110 | 12-24 | 70-95 | Well-established, wide range of commercially available boronic acids. |
| Negishi Cross-Coupling | 2,3-Dihalopyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Organozinc reagent | RT to 60 | 2-16 | 75-95 | High reactivity of organozinc reagents, good for sterically hindered substrates. |
In-Depth Analysis of Synthetic Methodologies
Directed ortho-Metallation of 2-Chloropyridine
This method provides a direct and efficient route to 2,3-disubstituted pyridines by leveraging the ortho-directing ability of the chloro substituent. The process involves the deprotonation at the C3 position of 2-chloropyridine using a strong lithium amide base, followed by quenching the resulting organolithium intermediate with a suitable electrophile.
To a solution of lithium diisopropylamide (LDA), prepared by adding n-butyllithium (11 mmol) to diisopropylamine (11 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) at -20 °C, is added a solution of 2-chloropyridine (10 mmol) in THF (10 mL) at -75 °C. The mixture is stirred for 15 minutes, after which benzonitrile (12 mmol) is added. The reaction is allowed to warm to -40 °C over 2 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (2-chloropyridin-3-yl)(phenyl)methanone.
Transition-Metal-Free Amination and ortho-Magnesiation
A powerful, mild, and transition-metal-free approach involves the initial amination of a pyridine-2-sulfonyl chloride followed by a directed ortho-magnesiation. The sulfonamide group acts as an excellent directing group for the magnesiation at the C3 position using TMPMgCl·LiCl. The resulting Grignard reagent can then be trapped with various electrophiles.
A solution of the desired secondary amine (1.1 mmol) in anhydrous THF (2 mL) is treated with i-PrMgCl·LiCl (1.15 mmol, 1.1 M in THF) at room temperature. After stirring for 30 minutes, pyridine-2-sulfonyl chloride (1.0 mmol) is added, and the mixture is stirred for an additional 2 hours. Subsequently, TMPMgCl·LiCl (1.2 mmol, 1.1 M in THF) is added, and the reaction is stirred for 1 hour. Finally, a solution of iodine (1.5 mmol) in THF (2 mL) is added, and the mixture is stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, concentrated, and purified by flash chromatography.
Iridium-Catalyzed C-H Borylation
Direct C-H activation and borylation have emerged as a highly atom-economical strategy for the functionalization of heterocycles. Iridium catalysts, in the presence of a borylating agent such as bis(pinacolato)diboron (B₂pin₂), can selectively install a boronate ester at the C3 or other positions of a 2-substituted pyridine. The resulting boronate ester is a versatile intermediate for subsequent cross-coupling reactions.
In a nitrogen-filled glovebox, a screw-capped vial is charged with 2-methoxypyridine (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), [Ir(cod)OMe]₂ (0.03 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.06 mmol). The vial is sealed and heated at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture is dissolved in dichloromethane and filtered through a short pad of silica gel, eluting with dichloromethane. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, are powerful and versatile methods for the construction of C-C bonds and are widely used for the synthesis of 2,3-disubstituted pyridines. These reactions typically involve the coupling of a halosubstituted pyridine with an organoboron or organozinc reagent.
To a flask charged with 2-chloro-3-methylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is added a mixture of 1,4-dioxane (8 mL) and water (2 mL). The mixture is degassed by bubbling with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is heated to 100 °C for 12 hours under an argon atmosphere. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel.
To a solution of 2,3-dibromopyridine (1.0 mmol) in anhydrous THF (5 mL) at -78 °C is slowly added n-butyllithium (1.0 mmol, 2.5 M in hexanes). After stirring for 30 minutes, a solution of zinc chloride (1.1 mmol, 1.0 M in THF) is added, and the mixture is allowed to warm to room temperature. To this solution is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) followed by iodobenzene (1.1 mmol). The reaction mixture is stirred at 60 °C for 16 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic extracts are dried, concentrated, and purified by column chromatography.
Conclusion
The synthesis of 2,3-disubstituted pyridines has been significantly advanced by the development of modern synthetic methodologies. While the use of precursors like this compound remains a viable option, the alternatives presented in this guide offer significant advantages in terms of efficiency, substrate scope, and functional group tolerance. Directed metallation, transition-metal-free strategies, and C-H activation techniques provide more direct and atom-economical routes, while the continuous refinement of cross-coupling reactions offers unparalleled versatility. The choice of the optimal method will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. This comparative guide serves as a valuable resource for researchers to navigate these choices and design more effective and innovative synthetic strategies.
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of 2-Benzyloxy-3-arylpyridines
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is fundamental to the synthesis of novel molecular entities. The functionalization of pyridine rings, a common scaffold in pharmaceuticals, often employs palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two prominent methods, the Suzuki-Miyaura and Stille couplings, for the arylation of 2-benzyloxy-3-bromopyridine. By examining the nuances of each reaction, including yield efficiency, substrate tolerance, and practical considerations, this document aims to equip researchers with the necessary information to select the optimal synthetic route.
The choice between the Suzuki and Stille coupling reactions is often a critical decision in a synthetic campaign, influenced by factors such as the availability of starting materials, functional group compatibility, and desired purity of the final product. While both methods are powerful tools for the formation of biaryl compounds, they operate under distinct mechanistic pathways and present different advantages and disadvantages.
Performance Comparison: Suzuki vs. Stille Coupling
The following table summarizes the key features and expected yields for the Suzuki and Stille coupling reactions of this compound with a representative aryl partner, such as phenylboronic acid or its corresponding organostannane derivative. The data is collated from studies on structurally similar 2-alkoxy-3-halopyridine systems to provide a predictive comparison.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Arylboronic acids or esters | Organostannanes (e.g., aryltributylstannanes) |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Base Requirement | Essential (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) | Often not required, but can be beneficial |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Toluene, Dioxane, DMF (anhydrous) |
| Expected Yield Range | 70-95% | 75-98% |
| Toxicity of Reagents | Low (Boron compounds are generally non-toxic) | High (Organotin compounds are toxic) |
| Byproduct Removal | Generally straightforward (water-soluble boron byproducts) | Can be challenging (lipophilic tin byproducts) |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups | Excellent, tolerates a wide range of functional groups |
Logical Workflow for Method Selection
The decision-making process for selecting between Suzuki and Stille coupling for the arylation of this compound can be visualized as a logical workflow. Key considerations include the availability of the organometallic reagent, tolerance to reaction conditions, and concerns regarding toxicity and purification.
Caption: A flowchart outlining the decision-making process for choosing between Suzuki and Stille coupling.
Experimental Protocols
Below are representative experimental protocols for the Suzuki and Stille coupling of this compound. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.
Suzuki Coupling Protocol
Reaction: this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Toluene and water are added, and the reaction mixture is heated to 90-100 °C with vigorous stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-benzyloxy-3-phenylpyridine.
Stille Coupling Protocol
Reaction: this compound with Phenyltributylstannane
Materials:
-
This compound (1.0 mmol)
-
Phenyltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and tetrakis(triphenylphosphine)palladium(0).
-
Anhydrous toluene is added, followed by the addition of phenyltributylstannane via syringe.
-
The reaction mixture is heated to 110 °C and stirred.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., dichloromethane) and may be treated with a solution of potassium fluoride to precipitate tin byproducts.
-
The crude product is purified by column chromatography on silica gel to yield 2-benzyloxy-3-phenylpyridine.
Concluding Remarks
Both the Suzuki and Stille coupling reactions are highly effective for the arylation of this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the boronic acid reagents and the relative ease of byproduct removal.[1] However, the Stille coupling can offer advantages in cases where the corresponding boronic acid is unstable or when the substrate possesses functional groups that are sensitive to the basic conditions of the Suzuki reaction. The Stille reaction's tolerance for a wide array of functional groups makes it a robust alternative.[1] Ultimately, the choice of method will depend on the specific requirements of the synthetic route, including scalability, cost, and safety considerations. Careful evaluation of these factors will enable the researcher to make an informed decision and achieve the desired synthetic outcome efficiently.
References
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Benzyloxy-3-bromopyridine
The selection of an optimal palladium catalyst is a critical factor for success in the synthesis of complex organic molecules. For researchers, scientists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides a comparative analysis of various palladium catalysts for the cross-coupling of 2-Benzyloxy-3-bromopyridine, a common intermediate in the synthesis of biologically active compounds. The performance of different catalyst systems will be compared, supported by representative experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The primary coupling reactions for a substrate like this compound include the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Heck coupling for C-C bond formation with alkenes. The efficacy of these transformations is highly dependent on the choice of the palladium precursor and the associated ligands.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst and ligand significantly influences the yield, reaction time, and overall efficiency of the coupling reaction. Below is a summary of the performance of common palladium catalyst systems in reactions analogous to the coupling of this compound. The data presented is a representative compilation from various sources and reflects general trends observed for bromopyridine substrates.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Suzuki-Miyaura Coupling with Phenylboronic Acid | |||||||
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
| Buchwald-Hartwig Amination with Morpholine | |||||||
| Pd(OAc)₂ / BINAP | 2 | NaOtBu | Toluene | 100 | 18 | 92 | 46 |
| Pd₂(dba)₃ / XPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 6 | 97 | 97 |
| RuPhos Precatalyst | 0.5 | LiHMDS | THF | 65 | 16 | 95 | 190 |
| Heck Coupling with Butyl Acrylate | |||||||
| Pd(OAc)₂ | 2 | K₂CO₃ | DMF/H₂O | 80 | 4 | 88 | 44 |
| Herrmann's Catalyst | 1 | K₂CO₃ | DMF | 110 | 6 | 92 | 92 |
Analysis of Catalyst Performance:
-
Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, though it often requires higher catalyst loadings and longer reaction times.[1] For challenging substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often necessary to achieve high yields and turnover numbers by promoting the oxidative addition and reductive elimination steps.[1][2]
-
N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have proven to be highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances catalytic activity, often allowing for lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1]
-
Buchwald-Hartwig Amination Catalysts: The choice of ligand is crucial in Buchwald-Hartwig amination. While older generations of catalysts might employ bidentate phosphines like BINAP, modern bulky monophosphine ligands such as XPhos and RuPhos, often used with their precatalysts, provide superior results with lower catalyst loadings and broader substrate scope.[2][3]
-
Heck Coupling Catalysts: Simple palladium salts like Pd(OAc)₂ can be effective for Heck reactions, often in polar aprotic solvents.[4][5] Palladacycles, such as Herrmann's Catalyst, are pre-activated systems that exhibit high thermal stability and are advantageous for large-scale syntheses.[1]
Experimental Protocols
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube, add the palladium catalyst (e.g., PEPPSI-IPr, 0.5 mol%), this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., t-AmylOH, 5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 2 hours).
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a vial with the palladium precatalyst (e.g., RuPhos precatalyst, 0.5 mol%) and the base (e.g., LiHMDS, 1.4 mmol).
-
Add a solution of this compound (1.0 mmol) and the amine (1.2 mmol) in an anhydrous solvent (e.g., THF, 4 mL).
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 65 °C) for the required time (e.g., 16 hours).[6]
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent.[6]
-
The combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
General Procedure for Heck Coupling
-
To a Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the alkene (e.g., butyl acrylate, 1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and this compound (1.0 mmol).[4][5]
-
Add the solvent system (e.g., DMF/H₂O 1:1, 6 mL).[4]
-
Heat the mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 4 hours).[4]
-
Upon completion, the mixture is cooled, extracted with an organic solvent, and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by flash chromatography.[4]
Visualizing the Catalytic Cycle
The following diagrams illustrate the general workflow and catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Assessing the Purity of 2-Benzyloxy-3-bromopyridine: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 2-Benzyloxy-3-bromopyridine is a critical step in the journey of discovery and development. This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for purity assessment alongside alternative analytical techniques, supported by detailed experimental protocols and data presentation to aid in selecting the most suitable approach.
The accurate determination of purity is paramount to guarantee the quality, safety, and efficacy of final pharmaceutical products. This compound, a key building block in the synthesis of various biologically active molecules, requires robust analytical methods to detect and quantify any process-related impurities or degradation products. This guide focuses on a proposed reversed-phase HPLC method as the primary analytical technique and compares its performance with Gas Chromatography (GC) and Thin Layer Chromatography (TLC).
Proposed HPLC Method for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it highly suitable for the purity assessment of organic compounds.[1] A reversed-phase method is proposed here, leveraging a non-polar stationary phase and a polar mobile phase, which is a common approach for nonpolar to moderately polar compounds.[2]
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV detector is recommended.[2]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[2][3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH 2) is proposed to ensure good separation of the main compound from potential impurities.[3]
-
Flow Rate: A typical flow rate of 1.0 mL/min is suggested.[1][2]
-
Detection: UV detection at a wavelength of 239 nm or 254 nm is recommended, as pyridine-containing compounds often exhibit absorbance in this range.[2][3]
-
Injection Volume: A standard injection volume of 10 µL is appropriate.[2]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. The sample should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]
Alternative Analytical Methods
While HPLC is a robust technique, other methods can also be employed for purity assessment, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4] Given that pyridine and its derivatives can be volatile, GC presents a viable alternative to HPLC.[4]
Methodology Overview: A sample of this compound, dissolved in a suitable solvent, is injected into the GC. The compound is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for detection.[5]
Thin Layer Chromatography (TLC)
Thin Layer Chromatography is a simpler, more rapid, and cost-effective technique that can be used for qualitative purity assessment and for monitoring the progress of reactions.[3]
Methodology Overview: A small amount of the dissolved sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a developing chamber with a suitable mobile phase. The separation of components is observed as distinct spots, which can be visualized under UV light.[3]
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitative data, sensitivity, and throughput.
| Feature | Proposed HPLC Method | Gas Chromatography (GC) | Thin Layer Chromatography (TLC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning on a thin layer of adsorbent material. |
| Quantification | Excellent (high precision and accuracy).[6] | Good (with appropriate calibration).[7] | Semi-quantitative at best. |
| Sensitivity | High. | Very high, especially with specific detectors.[4] | Lower sensitivity. |
| Throughput | Moderate. | Moderate to High. | High. |
| Instrumentation | More complex and expensive. | More complex and expensive. | Simple and inexpensive. |
| Compound Volatility | Not a strict requirement. | Requires volatile and thermally stable compounds. | Not a strict requirement. |
| Typical Use Case | Routine quality control, purity certification, and stability studies. | Analysis of volatile impurities, residual solvents. | Reaction monitoring, rapid purity checks. |
Conclusion
The proposed HPLC method offers a robust and reliable approach for the quantitative purity assessment of this compound, which is crucial for its application in research and drug development. While GC and TLC serve as valuable alternative or complementary techniques for specific applications such as analyzing volatile impurities or rapid screening, HPLC remains the gold standard for accurate purity determination. The selection of the most appropriate method should be guided by the specific analytical needs, available resources, and the nature of the potential impurities. It is important to note that the proposed HPLC method serves as a starting point and requires validation to ensure its accuracy, precision, and robustness for its intended use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. osha.gov [osha.gov]
- 6. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validating the Structure of a 2-Benzyloxy-3-bromopyridine Derivative: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for the structural validation of a 2-Benzyloxy-3-bromopyridine derivative, complete with expected experimental data and detailed protocols.
Introduction to this compound
Structure:
Molecular Formula: C₁₂H₁₀BrNO[1][2]
Molecular Weight: 264.12 g/mol [1][2]
The structural validation of this molecule relies on a combination of spectroscopic and analytical methods to confirm the connectivity of the atoms and the overall architecture of the compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography. Each technique provides unique and complementary information.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships of atoms. | Non-destructive; provides definitive evidence of covalent structure and stereochemistry in solution. | Requires a relatively pure sample of sufficient quantity (typically >5 mg). |
| Mass Spectrometry | Determines the molecular weight and elemental composition of the molecule and provides information about its fragmentation pattern. | High sensitivity (requires very small amounts of sample); allows for the determination of the molecular formula. | Does not provide information about the specific connectivity of atoms or stereochemistry. |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a single crystal, including bond lengths and angles. | Provides an unambiguous determination of the absolute structure. | Requires a high-quality single crystal, which can be challenging to grow. |
Data Presentation
The following tables summarize the expected quantitative data from the analysis of a pure sample of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~7.65 | dd | J = 7.5, 2.0 | ~140.2 |
| H-5 | ~6.90 | dd | J = 7.5, 5.0 | ~118.5 |
| H-6 | ~8.15 | dd | J = 5.0, 2.0 | ~148.0 |
| O-CH₂ -Ph | ~5.50 | s | - | ~70.5 |
| Phenyl-H (ortho) | ~7.45 | d | J = 7.5 | ~128.5 |
| Phenyl-H (meta) | ~7.38 | t | J = 7.5 | ~128.8 |
| Phenyl-H (para) | ~7.32 | t | J = 7.5 | ~128.2 |
| C-2 | - | - | - | ~160.0 |
| C-3 | - | - | - | ~112.0 |
| Phenyl-C (ipso) | - | - | - | ~136.5 |
Note: These are predicted values based on data from similar structures. Actual experimental values may vary slightly.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (C₁₂H₁₁⁷⁹BrNO)⁺ | 263.9973 | 263.9971 |
| [M+H]⁺ (C₁₂H₁₁⁸¹BrNO)⁺ | 265.9952 | 265.9950 |
Table 3: Key Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment | Notes |
| 264/266 | [C₁₂H₁₀BrNO]⁺ | Molecular ion peak, showing characteristic 1:1 ratio for bromine isotopes. |
| 185 | [C₅H₄N-O-CH₂-Ph]⁺ | Loss of Br radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment of a benzyl group. |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment after loss of benzyloxy group. |
Table 4: Hypothetical X-ray Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 20.567 |
| β (°) | 98.76 |
| Volume (ų) | 1118.9 |
| Z | 4 |
| R-factor | < 0.05 |
Note: This is example data and would need to be determined experimentally.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Pulse Sequence: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Pulse Sequence: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2 seconds
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
-
Use standard pre-defined parameter sets on the spectrometer.
-
Optimize spectral widths in both dimensions to include all relevant signals.
-
For HMBC, set the long-range coupling constant to ~8 Hz to observe 2-3 bond correlations.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) for high-resolution mass data. Electron Ionization (EI) can be used to observe more extensive fragmentation.
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode, ensuring high resolution to obtain a precise mass measurement of the molecular ion.
X-ray Crystallography
-
Crystallization: Grow a single crystal of the compound suitable for diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data as the crystal is rotated in the X-ray beam.[3]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software (e.g., SHELX).
Visualizations
Experimental Workflow for Structure Validation
References
A Comparative Guide to the Kinetic Profile of 2-Benzyloxy-3-bromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the kinetic characteristics of 2-benzyloxy-3-bromopyridine in key palladium-catalyzed cross-coupling reactions. While specific kinetic data for this substrate is not extensively available in published literature, this document provides a robust framework based on established principles of reaction kinetics for analogous heteroaryl halides. The information herein is intended to guide researchers in understanding the expected reactivity of this compound and in designing kinetic experiments to optimize reaction conditions for the synthesis of complex molecules.
General Principles of Reactivity
The reactivity of heteroaryl halides like this compound in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen (C-X) bond and the electronic properties of the pyridine ring. The initial and often rate-determining step in many of these catalytic cycles is the oxidative addition of the heteroaryl halide to the palladium(0) catalyst.[1][2] Consequently, the reactivity of halopyridines generally follows the trend: I > Br > Cl > F, which is inversely proportional to the C-X bond dissociation energy.[2]
For this compound, the C-Br bond is weaker than a C-Cl bond, making it a more reactive substrate than its chloro-analogue under similar conditions. The electron-donating nature of the benzyloxy group at the 2-position can influence the electron density of the pyridine ring and, consequently, the rate of oxidative addition.
Comparative Kinetic Data for Analogous Systems
The following tables summarize the expected kinetic behavior for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound. This information is collated from general principles of cross-coupling reactions and studies on similar substituted bromopyridines.
Table 1: Predicted Kinetic Comparison of Cross-Coupling Reactions for this compound
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Relative Rate | Moderate to Fast | Moderate | Fast |
| Typical Rate-Determining Step | Oxidative Addition or Transmetalation[1] | Oxidative Addition or Reductive Elimination | Oxidative Addition |
| Influence of Benzyloxy Group | The electron-donating benzyloxy group may slightly decrease the rate of oxidative addition compared to unsubstituted 3-bromopyridine. | The steric bulk of the benzyloxy group could influence the rate of amine coordination and subsequent reductive elimination. | The benzyloxy group is not expected to significantly hinder the coupling with a terminal alkyne. |
| Key Kinetic Parameters to Monitor | Disappearance of this compound and boronic acid/ester; formation of the coupled product. | Disappearance of this compound and amine; formation of the aminated product. | Disappearance of this compound and terminal alkyne; formation of the alkynylated product. |
Table 2: Comparison with Alternative Halopyridine Substrates (Qualitative)
| Substrate | Relative Reactivity in Suzuki-Miyaura Coupling | Relative Reactivity in Buchwald-Hartwig Amination | Relative Reactivity in Sonogashira Coupling |
| 2-Benzyloxy-3-iodo pyridine | Faster | Faster | Faster |
| 2-Benzyloxy-3-bromo pyridine | Baseline | Baseline | Baseline |
| 2-Benzyloxy-3-chloro pyridine | Slower | Slower | Slower |
| 3-Bromopyridine | Potentially faster due to less steric hindrance and slightly different electronics. | Potentially faster due to less steric hindrance. | Potentially faster due to less steric hindrance. |
| 2-Chloro-3-benzyloxypyridine | Significantly Slower | Significantly Slower | Significantly Slower |
Experimental Protocols for Kinetic Analysis
A standardized approach to studying the kinetics of these reactions is crucial for accurate comparison. Below is a generalized protocol for determining the reaction order and rate constants.
Objective:
To determine the reaction order with respect to the heteroaryl halide and the coupling partner, and to calculate the apparent second-order rate constant.
Materials:
-
This compound
-
Coupling partner (e.g., phenylboronic acid, morpholine, or phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, NaOtBu, or Et₃N)
-
Anhydrous solvent (e.g., toluene, dioxane, or THF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas-tight syringes
-
GC-MS or HPLC for analysis
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the coupling partner, and the internal standard in the chosen anhydrous solvent.
-
Reaction Setup: In a series of oven-dried reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, ligand (if necessary), and base.
-
Initiation of Reaction: To each vial, add the this compound and the coupling partner stock solutions to initiate the reaction. The concentrations of one reactant should be varied while keeping the others in large excess to ensure pseudo-first-order conditions.
-
Sampling and Quenching: At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding a suitable quenching agent (e.g., a cooled solution of an amine or acid).
-
Analysis: Analyze the quenched samples using GC-MS or HPLC to determine the concentration of the product or the disappearance of the starting material over time.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of this curve at t=0. By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the kinetic studies of this compound in cross-coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling.
Caption: General experimental workflow for kinetic studies.
Conclusion
While direct comparative kinetic data for the cross-coupling of this compound is limited, the principles outlined in this guide provide a solid foundation for researchers to understand, predict, and experimentally determine the kinetic profiles of such reactions. The choice of coupling partner, ligand, base, and solvent will all play a crucial role in dictating the reaction rate and efficiency. For specific applications, a detailed kinetic study as outlined above is recommended to optimize reaction conditions and gain a deeper mechanistic understanding.
References
A Comparative Guide to Benzyloxy and Methoxy Protecting Groups on Bromopyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is fundamental in the multi-step synthesis of complex molecules, particularly in the development of novel pharmaceuticals. For heteroaromatic systems like bromopyridines, which are key building blocks in medicinal chemistry, the choice of protecting group for a hydroxyl substituent can significantly influence the stability, reactivity, and ultimate success of a synthetic route. This guide provides an objective, data-driven comparison between two commonly employed protecting groups for hydroxylpyridines: the benzyl ether (benzyloxy) and the methyl ether (methoxy).
Overview and Chemical Structures
The methoxy group (-OCH₃) and the benzyloxy group (-OCH₂Ph) are both ether-based protecting groups used to mask the reactivity of a hydroxyl group on a pyridine ring. The core difference lies in their steric bulk and, more importantly, their cleavage conditions. The methoxy group is a small, robust group typically removed under harsh acidic conditions. The benzyloxy group is larger and is prized for its removal under mild reductive conditions, offering an orthogonal deprotection strategy.
Below is a diagram illustrating the general synthetic workflow involving these protecting groups.
Caption: General workflow for using protecting groups in bromopyridine synthesis.
Synthesis and Protection
The installation of both methoxy and benzyloxy groups typically proceeds via a Williamson ether synthesis, where the pyridinol is deprotonated with a suitable base to form a pyridinolate, which then acts as a nucleophile.
Data Presentation: Protection Reaction Conditions
| Protecting Group | Reagents & Conditions | Typical Yields | Reference |
| Methoxy | 1. NaH or K₂CO₃, DMF 2. CH₃I or (CH₃)₂SO₄ | Good to Excellent | [1] |
| Benzyloxy | 1. NaH, DMF or Ag₂CO₃, Benzene 2. Benzyl bromide (BnBr) | Good to Excellent | [2] |
Experimental Protocols
Protocol 2.1: Synthesis of 2-Methoxy-5-bromopyridine This procedure is adapted from methodologies involving nucleophilic aromatic substitution on dihalopyridines.[1][3]
-
To a solution of 2,5-dibromopyridine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (1.1 eq).
-
Heat the mixture at reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and add saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-methoxy-5-bromopyridine.
Protocol 2.2: Synthesis of 2-Benzyloxy-5-bromopyridine This protocol is based on the reaction of a pyridone with an aryl halide.[2]
-
Suspend 5-bromo-2(1H)-pyridone (1.0 eq) and a base such as silver carbonate (Ag₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) in a suitable solvent (e.g., benzene for Ag₂CO₃, DMF for NaH).
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Stir the mixture at a temperature ranging from 30-80°C until the reaction is complete as monitored by TLC.
-
Cool the mixture, filter if necessary (for Ag₂CO₃), and quench with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to afford 2-benzyloxy-5-bromopyridine.
Stability and Reactivity in Cross-Coupling
Both protecting groups are generally stable to the conditions of many palladium-catalyzed cross-coupling reactions. The choice of ligand and base is crucial, as the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction.[4][5] The electronic nature of the protecting group can also influence the reactivity of the C-Br bond.
Data Presentation: Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |
| Methoxy-bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-110 °C | Good | [6] |
| Benzyloxy-bromopyridine | Pd(PPh₃)₄ | Cs₂CO₃ | THF/H₂O | 77 °C | High | [2][7] |
Note: Yields are highly substrate-dependent. The data presented is illustrative for typical arylboronic acid coupling partners.
The C-Br bond is the reactive site for oxidative addition to the Pd(0) catalyst, which is often the rate-determining step.[8] For both methoxy- and benzyloxy-protected bromopyridines, standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions can be successfully applied.[9]
Deprotection: The Key Differentiator
The primary distinction between methoxy and benzyloxy groups lies in their deprotection chemistry. Their differing cleavage conditions allow for orthogonal strategies in complex syntheses.
Caption: Comparison of deprotection pathways for methoxy and benzyloxy ethers.
Data Presentation: Comparison of Deprotection Conditions
| Protecting Group | Method | Reagents & Conditions | Compatibility & Notes | Reference |
| Methoxy | Acidic Cleavage | BBr₃ or BCl₃ in DCM, -78 °C to rt | Harsh. Not compatible with acid-labile groups. BBr₃ is highly effective for aryl methyl ethers. | [10] |
| HBr in AcOH, 50 °C | Strong acid conditions. | [3] | ||
| Benzyloxy | Hydrogenolysis | H₂ (1 atm), 10% Pd/C, EtOH or EtOAc, rt | Mild and common. Not compatible with reducible groups (alkenes, alkynes, nitro groups).[11] The benzyl group can be retained under certain electrochemical hydrogenation conditions.[12] | |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O, rt to reflux | Orthogonal to hydrogenolysis. Not compatible with other electron-rich aromatic systems.[11][13] | ||
| Lewis Acid Cleavage | BCl₃·SMe₂, DCM, 0 °C to rt | Offers high selectivity for benzyl ethers over other protecting groups like silyl ethers.[14] | ||
| Dissolving Metal | Na, liquid NH₃ | Powerful reduction but harsh conditions. | [15] |
Experimental Protocols
Protocol 4.1: Demethylation of a Methoxy-Pyridine using BBr₃
-
Dissolve the methoxy-pyridine substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of boron tribromide (BBr₃) in DCM (1.5-3.0 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated solution of NaHCO₃ and extract with DCM or ethyl acetate.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude hydroxypyridine, which can be purified by chromatography or recrystallization.
Protocol 4.2: Debenzylation of a Benzyloxy-Pyridine via Hydrogenolysis
-
Dissolve the benzyloxy-pyridine substrate (1.0 eq) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc).
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere using a balloon or a hydrogenator.
-
Stir the mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected hydroxypyridine.
Conclusion and Selection Criteria
The choice between a benzyloxy and a methoxy protecting group should be guided by the overall synthetic strategy, particularly the nature of subsequent chemical steps.
Caption: Decision flowchart for selecting between benzyloxy and methoxy groups.
-
Choose Methoxy when:
-
The synthesis requires subsequent steps involving catalytic hydrogenation or other reductions where a benzyloxy group would be cleaved.
-
The molecule is robust and can withstand strong acid treatment during the final deprotection step.
-
-
Choose Benzyloxy when:
-
Mild deprotection conditions are required to preserve sensitive functional groups.[14]
-
The synthetic route involves acid-sensitive groups (e.g., Boc-amines, silyl ethers, acetals).
-
An orthogonal deprotection strategy to acid-labile or base-labile groups is necessary. The benzyloxy group is stable to a wide range of non-reductive conditions.[11]
-
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. studylib.net [studylib.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 15. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
assessing the regioselectivity of metalation on 2-benzyloxypyridine systems
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds like pyridine is a cornerstone of modern synthetic chemistry. Among the various strategies, directed metalation stands out for its efficiency and regiochemical control. This guide provides a comparative analysis of the regioselectivity of metalation on 2-benzyloxypyridine systems, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
The metalation of 2-benzyloxypyridine presents a fascinating case of competitive reactivity, with three principal sites susceptible to deprotonation: the benzylic position (lateral metalation), the C-3 position of the pyridine ring (ortho to the benzyloxy group), and the C-6 position (ortho to the pyridine nitrogen). The outcome of this competition is intricately governed by the choice of base, solvent, and reaction temperature, offering a versatile platform for accessing diverse substituted pyridines.
Unraveling the Sites of Deprotonation
The primary reactive pathways following the metalation of 2-benzyloxypyridine are Directed ortho-Metalation (DoM) and lateral metalation. DoM is a powerful technique where a directing metalation group (DMG) guides the deprotonation to the adjacent ortho position. In the case of 2-benzyloxypyridine, both the oxygen of the benzyloxy group and the nitrogen of the pyridine ring can act as coordinating sites for the organolithium base, potentially directing metalation to C-3 and C-6, respectively.
Conversely, lateral metalation involves the deprotonation of the benzylic C-H bond. This pathway is often favored due to the increased acidity of the benzylic protons and can lead to subsequent rearrangement reactions, such as the[1][2]-Wittig rearrangement.
dot
Figure 1: Competing metalation pathways of 2-benzyloxypyridine.
Comparative Analysis of Regioselectivity
The choice of the organolithium base is the most critical factor in determining the site of metalation. Experimental evidence, primarily from studies on the anionic rearrangement of 2-benzyloxypyridine, indicates a strong preference for benzylic metalation, especially with lithium amide bases.
| Base | Predominant Site of Metalation | Comments |
| n-Butyllithium (n-BuLi) | Benzylic / Mixture | Can lead to a mixture of benzylic and ring metalation. The presence of coordinating solvents like THF can favor benzylic deprotonation. |
| sec-Butyllithium (s-BuLi) | Benzylic / Ring | Generally more reactive and less discriminating than n-BuLi, potentially leading to mixtures. |
| tert-Butyllithium (t-BuLi) | Benzylic | The steric bulk of t-BuLi can favor deprotonation at the more accessible benzylic position. |
| Lithium diisopropylamide (LDA) | Benzylic | Widely reported to selectively induce benzylic deprotonation, leading to the[1][2]-Wittig rearrangement.[3][4] |
It is important to note that direct comparative studies quantifying the product ratios from quenching the lithiated intermediates of 2-benzyloxypyridine with a simple electrophile are not extensively documented. The predominance of the anionic rearrangement pathway in the literature strongly suggests that benzylic deprotonation is a major, if not the exclusive, pathway under many conditions.
Experimental Protocols
The following are generalized protocols for the metalation of 2-benzyloxypyridine. Caution: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere with appropriate safety precautions.
General Procedure for Lithiation and Electrophilic Quench
dot
Figure 2: General experimental workflow for metalation and quenching.
Materials:
-
2-Benzyloxypyridine
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Organolithium reagent (e.g., n-BuLi, s-BuLi, LDA)
-
Electrophile (e.g., Iodomethane, Trimethylsilyl chloride)
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a thermometer, and a rubber septum, add 2-benzyloxypyridine (1.0 equiv) and anhydrous THF (concentration typically 0.1-0.5 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (1.1-1.5 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours).
-
Add the electrophile (1.2-2.0 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate and quantify the different regioisomers.
Alternatives to Metalation
While directed metalation is a powerful tool, other methods for the functionalization of 2-benzyloxypyridine systems exist. These can be particularly useful when the desired regioselectivity is not achievable through metalation or when the substrate is incompatible with strongly basic conditions.
-
Pyridyne Chemistry: Generation of a pyridyne intermediate from a suitably substituted 2-benzyloxypyridine allows for the formal vicinal difunctionalization of the pyridine ring.
-
Transition Metal-Catalyzed C-H Activation: Palladium, rhodium, or iridium catalysts can effect the direct functionalization of C-H bonds on the pyridine ring, often with high regioselectivity controlled by the catalyst and directing group.
Conclusion
The regioselectivity of metalation on 2-benzyloxypyridine systems is a finely tunable process, heavily reliant on the choice of the organolithium base. While a strong body of evidence points towards the preferential deprotonation at the benzylic position, particularly with lithium amides, leading to the[1][2]-Wittig rearrangement, the potential for ortho-metalation at the C-3 or C-6 positions should not be disregarded, especially with alkyllithium bases. A careful consideration of the desired product and a systematic screening of reaction conditions are paramount for achieving the desired regiochemical outcome. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers aiming to exploit the rich chemistry of these versatile heterocyclic building blocks.
References
Safety Operating Guide
Proper Disposal of 2-Benzyloxy-3-bromopyridine: A Guide for Laboratory Professionals
For immediate reference, treat 2-Benzyloxy-3-bromopyridine as a hazardous chemical waste. Segregate it from other waste streams and ensure it is clearly labeled. Disposal must be conducted through a licensed hazardous waste disposal service in accordance with all applicable federal, state, and local regulations.
This document provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times.
Key Hazards:
-
May cause respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To avoid inhalation of dust or vapors.[2] |
In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Protocol for this compound
The disposal of this compound must follow a strict protocol to ensure safety and regulatory compliance. As a halogenated organic compound, it requires special handling and cannot be disposed of in regular laboratory trash or down the drain.[2][3]
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction residues, contaminated labware (e.g., pipette tips, filter paper), and spill cleanup materials, must be treated as hazardous waste.
-
This waste stream should be segregated from non-halogenated and other incompatible waste types to prevent dangerous reactions.
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The container should be in good condition with a secure, tight-fitting lid.
-
Do not overfill the container; leave adequate headspace (approximately 10% of the container volume) to allow for expansion.
-
-
Waste Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The date when the first waste was added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]
-
The SAA should be a secure, well-ventilated area away from ignition sources and incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), arrange for its disposal.[4]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Do not attempt to transport hazardous waste off-site yourself.
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Recommended Disposal Method
The recommended and most common method for the final disposal of halogenated organic compounds like this compound is incineration at a licensed hazardous waste facility.[5] This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.
Note: Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain. This can lead to environmental contamination and may violate regulations. Empty containers must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[3]
References
Navigating the Safe Handling of 2-Benzyloxy-3-bromopyridine: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): Your First Line of Defense
When handling 2-Benzyloxy-3-bromopyridine, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended protective gear.
| PPE Category | Item | Specifications and Remarks |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles to provide a complete seal around the eyes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a risk of splashes or handling larger quantities. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable option for incidental contact. Regular inspection for tears or degradation is essential. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust. |
| Respirator | If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Handling Procedures
-
Preparation : Before beginning any work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition. The work area should be clean and free of clutter.
-
Weighing and Transferring : Conduct all weighing and transferring of the solid compound within the fume hood to minimize the risk of inhalation or contamination of the laboratory space.
-
In Solution : When working with solutions of this compound, handle them with the same level of caution as the solid material, always within a fume hood and wearing appropriate PPE.
Emergency Procedures
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact : Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation : Collect all solid waste (e.g., contaminated gloves, paper towels, pipette tips) and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage : Store hazardous waste in a designated, secure area away from general laboratory traffic and incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste management provider.
Visualizing the Workflow
To provide a clear, step-by-step visual guide for the safe handling of this compound, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
